Aceritannin
Description
Properties
CAS No. |
76746-56-0 |
|---|---|
Molecular Formula |
C20H20O13 |
Molecular Weight |
468.37 |
Synonyms |
Aceritannin |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Landscape of Aceritannin: A Technical Guide for Researchers
An in-depth exploration of the structure, biological activities, and experimental protocols associated with Aceritannin (Ginnalin A), a gallotannin of significant interest in drug development.
Introduction
This compound, also known as Ginnalin A, is a hydrolyzable tannin first isolated from the leaves of Acer ginnala Maxim. As a member of the gallotannin family, its structure is characterized by a central polyol core esterified with gallic acid moieties. Extensive research has identified this compound as a bioactive molecule with a range of potential therapeutic applications, including anti-cancer and anti-diabetic properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, known biological activities, and relevant experimental methodologies for researchers and drug development professionals.
Chemical Structure and Properties
The definitive chemical structure of this compound has been elucidated as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol .[1][3] This structure consists of a 1,5-anhydro-D-glucitol core, a derivative of glucose, with two galloyl groups attached at the 2nd and 6th positions.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 2,6-di-O-galloyl-1,5-anhydro-D-glucitol | [1][3] |
| Synonyms | Ginnalin A, Acertannin | [4] |
| Molecular Formula | C₂₀H₂₀O₁₃ | [5][4] |
| Molecular Weight | 468.37 g/mol | |
| CAS Number | 76746-56-0 | [1] |
| Appearance | Crystalline substance | [1] |
| Melting Point | 164-166 °C | [5] |
| Optical Rotation | [α]D +20° | [5] |
Biological Activities and Mechanisms of Action
This compound has demonstrated significant biological activity in several areas, primarily as an enzyme inhibitor and a modulator of cellular signaling pathways.
Dual Inhibition of PTP1B and α-glucosidase
Recent studies have highlighted this compound's potential as a dual inhibitor of protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, both of which are key targets in the management of diabetes.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC₅₀ Value | Positive Control | IC₅₀ of Control | Reference |
| PTP1B | 3.46 - 12.65 µM | Ursolic acid | 5.10 µM | [2] |
| α-glucosidase | 0.88 - 6.06 µM | Acarbose | 141.62 µM | [2] |
Modulation of Ceramide Signaling
This compound has been shown to influence intracellular ceramide levels. It promotes the expression of the ceramide synthase 3 (CERS3) gene, leading to an increase in intracellular ceramide.[6][7] Ceramide is a critical lipid messenger involved in various cellular processes, including apoptosis.[8][9] The modulation of this pathway is a key aspect of this compound's potential anti-cancer effects.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the biological activities of this compound.
PTP1B and α-glucosidase Inhibition Assays
The inhibitory effects of this compound on PTP1B and α-glucosidase can be determined using spectrophotometric methods.
Experimental Workflow:
Protocol for PTP1B Inhibition:
-
Recombinant PTP1B enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., 50 mM citrate, pH 6.0, containing 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol).
-
The reaction is initiated by the addition of the substrate, p-nitrophenyl phosphate (p-NPP).
-
The mixture is incubated at 37°C.
-
The reaction is terminated by the addition of an alkaline solution (e.g., 1 N NaOH).
-
The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Protocol for α-glucosidase Inhibition:
-
α-glucosidase from a suitable source (e.g., Saccharomyces cerevisiae) is pre-incubated with different concentrations of this compound in a buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added to start the reaction.
-
The reaction mixture is incubated at 37°C.
-
The reaction is stopped by adding a sodium carbonate solution.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The inhibitory activity and IC₅₀ value are calculated.
Analysis of Intracellular Ceramide Levels
The effect of this compound on intracellular ceramide levels can be assessed using techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Protocol Outline:
-
Culture a relevant cell line (e.g., cancer cell line) and treat with this compound for a specified duration.
-
Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., chloroform/methanol).
-
Analyze the lipid extract using HPLC-MS/MS to separate and quantify different ceramide species.
-
Compare the ceramide levels in this compound-treated cells to untreated control cells to determine the fold-change.
Conclusion
This compound presents a compelling profile as a bioactive natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its dual inhibitory action on key diabetic enzyme targets and its ability to modulate the ceramide signaling pathway underscore its potential for further investigation in the development of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to explore and validate the therapeutic promise of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro biological activity of tannins from Acacia and other tree fruits: Correlations with colorimetric and gravimetric phenolic assays [scielo.org.za]
- 6. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 9. researchgate.net [researchgate.net]
Aceritannin: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceritannin, a gallotannin characterized by a 3,6-di-O-galloyl-1,5-anhydro-D-glucitol core, represents a unique class of phytochemicals primarily found in Acer (maple) species. First discovered in the leaves of Acer ginnala, this molecule and its related glucitol-core containing gallotannins (GCGs) have garnered significant interest for their diverse biological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and characterization, a summary of its quantitative biological activities, and an exploration of the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Chemical Profile
This compound, also referred to as acertannin, was first isolated from the leaves of the Amur maple, Acer ginnala, by A.G. Perkin and Y. Uyeda in 1922.[1] Their pioneering work, published in the Journal of the Chemical Society, laid the foundation for the study of a distinct class of tannins built upon a 1,5-anhydro-D-glucitol nucleus.[1] Unlike more common gallotannins which typically have a glucose core, this compound and its analogues, such as ginnalins and maplexins, are characterized by this glucitol-core structure. The chemical structure of this compound is 3,6-di-O-galloyl-1,5-anhydro-D-glucitol. This unique structural feature is believed to contribute to the specific biological activities of these compounds.[2][3]
Experimental Protocols
While the original 1922 publication by Perkin and Uyeda provides the historical context for the isolation of this compound, modern phytochemical techniques offer more refined and efficient methods for the extraction and purification of this compound and related GCGs from Acer species. The following is a representative, detailed protocol based on contemporary methods for the isolation of gallotannins from plant material.
General Workflow for Isolation and Purification
The following diagram illustrates a typical workflow for the isolation and purification of this compound and other glucitol-core gallotannins from Acer leaves.
Detailed Methodology
2.2.1. Plant Material and Extraction:
-
Plant Material: Leaves of Acer species (e.g., Acer ginnala, Acer rubrum, Acer saccharinum) are collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with an organic solvent, typically 80% methanol or ethanol, at room temperature with agitation for 24-48 hours. This process is often repeated multiple times to ensure exhaustive extraction.
2.2.2. Filtration and Concentration:
-
The resulting extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.
2.2.3. Solvent-Solvent Partitioning:
-
The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, dichloromethane, and ethyl acetate.
-
Gallotannins, including this compound, are typically enriched in the ethyl acetate fraction.
2.2.4. Chromatographic Purification:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography, often using Sephadex LH-20, with a gradient of ethanol or methanol in water as the mobile phase. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compounds are further purified by preparative reversed-phase HPLC (e.g., using a C18 column) with a gradient of acetonitrile or methanol in water (often with a small percentage of formic acid or trifluoroacetic acid) to yield pure this compound and other GCGs.
2.2.5. Structural Elucidation:
-
The structure of the isolated compounds is confirmed using modern spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to determine the carbon-hydrogen framework.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the exact molecular weight and elemental composition.
-
Biological Activities and Quantitative Data
This compound and related GCGs exhibit a range of biological activities, making them promising candidates for further investigation in drug development. The following tables summarize the available quantitative data for their inhibitory activities.
Table 1: α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of Compounds from Acer ginnala [4]
| Compound | Target Enzyme | IC50 (µM) | Positive Control | Positive Control IC50 (µM) |
| 1,5-anhydro-d-glucitol derivative | α-Glucosidase | 0.88 - 6.06 | Acarbose | 141.62 |
| Galloylated flavonol rhamnosides | α-Glucosidase | 0.88 - 6.06 | Acarbose | 141.62 |
| Galloylated flavanols | α-Glucosidase | 0.88 - 6.06 | Acarbose | 141.62 |
| 1,5-anhydro-d-glucitol derivative | PTP1B | 3.46 - 12.65 | Ursolic acid | 5.10 |
| Galloylated flavonol rhamnosides | PTP1B | 3.46 - 12.65 | Ursolic acid | 5.10 |
| Galloylated flavanols | PTP1B | 3.46 - 12.65 | Ursolic acid | 5.10 |
Table 2: Tyrosinase Inhibitory Activity of Glucitol-Core Gallotannins (GCGs) [5]
| Compound Class | Target Enzyme | IC50 (µM) |
| Glucitol-Core Gallotannins (GCGs) | Tyrosinase | 101.4 - 1047.3 |
Signaling Pathways
The biological effects of this compound and related GCGs are mediated through their interaction with various cellular signaling pathways.
Anti-Inflammatory Signaling
GCGs have been shown to exert anti-inflammatory effects by down-regulating the NF-κB pathway.[6] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Regulation of Melanogenesis
Ginnalin A, a prominent GCG, has been demonstrated to inhibit melanogenesis by down-regulating the expression of key genes involved in melanin synthesis.[5] This suggests a potential application for these compounds in cosmetology and the treatment of hyperpigmentation disorders.
Conclusion and Future Directions
This compound and the broader class of glucitol-core containing gallotannins from Acer species represent a promising area of natural product research. Their unique chemical structures are associated with a variety of significant biological activities, including potent α-glucosidase and tyrosinase inhibition, as well as anti-inflammatory effects through the modulation of key signaling pathways. The quantitative data presented in this guide highlight their potential for development as therapeutic agents and cosmetic ingredients.
Future research should focus on several key areas:
-
In-depth Pharmacological Studies: Comprehensive in vivo studies are needed to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of pure this compound.
-
Mechanism of Action: Further elucidation of the precise molecular mechanisms underlying the observed biological activities will be crucial for targeted drug design.
-
Synthetic Approaches: The development of efficient synthetic routes for this compound and its analogues will be essential for producing sufficient quantities for preclinical and clinical studies.
-
Toxicological Evaluation: Rigorous toxicological studies are required to establish the safety profile of these compounds for human use.
This technical guide provides a solid foundation for researchers and professionals to build upon in their exploration of the therapeutic potential of this compound and related compounds from the rich biodiversity of the Acer genus.
References
- 1. Gallotannins Having a 1, 5-Anhydro-D-glucitol Core and Some Ellagitannins from Acer Species [jstage.jst.go.jp]
- 2. Bioactive Glucitol-Core Containing Gallotannins and other Phytochemicals from Silver Maple (Acer saccharinum) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,5-Anhydro-d-glucitol derivative and galloylated flavonoids isolated from the leaves of Acer ginnala Maxim. as dual inhibitors of PTP1B and α-glucosidase enzymes: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cosmetic applications of glucitol-core containing gallotannins from a proprietary phenolic-enriched red maple (Acer rubrum) leaves extract: inhibition of melanogenesis via down-regulation of tyrosinase and melanogenic gene expression in B16F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Biosynthesis of Ginnalin A in Maple Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ginnalin A, a gallotannin found in various maple (Acer) species, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide provides a comprehensive overview of the postulated biosynthetic pathway of ginnalin A, drawing upon the established knowledge of gallotannin formation in plants. While the precise enzymatic steps in maple trees are yet to be fully elucidated, this document outlines the key precursor pathways, proposed enzymatic reactions, and detailed experimental protocols to facilitate further research in this area. The guide also presents quantitative data from related pathways in a structured format and visualizes the proposed biosynthetic route and experimental workflows using Graphviz diagrams.
Introduction
Ginnalin A, also known as acertannin, is a hydrolyzable tannin characterized by a 1,5-anhydro-D-glucitol core with two galloyl moieties. It is prominently found in the leaves, twigs, and bark of maple species such as Acer tataricum subsp. ginnala and Acer rubrum.[1] The biological activities of ginnalin A, including its antioxidant and potential anti-cancer effects, have spurred investigations into its natural production. This guide details the current understanding of its biosynthesis, a multi-step process originating from primary metabolism.
The Postulated Biosynthetic Pathway of Ginnalin A
The biosynthesis of ginnalin A is believed to follow the general pathway of gallotannin synthesis, which can be divided into three main stages:
-
Formation of Gallic Acid: The pathway initiates with the production of gallic acid, the fundamental phenolic unit of ginnalin A, via the shikimate pathway.
-
Synthesis of β-glucogallin: Gallic acid is then activated and esterified to a glucose molecule in a reaction catalyzed by a UDP-glucosyltransferase (UGT).
-
Galloylation Steps: Subsequent galloyl transfer reactions, utilizing β-glucogallin as the acyl donor, lead to the formation of polygalloyl esters. The specific tailoring steps to form the 1,5-anhydro-D-glucitol core and the precise galloylation pattern of ginnalin A are still under investigation.
Stage 1: The Shikimate Pathway and Gallic Acid Formation
The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids and various phenolic compounds in plants. The key precursor for gallic acid is 3-dehydroshikimate. An NADP+-dependent shikimate dehydrogenase (SDH) is proposed to catalyze the dehydrogenation of 3-dehydroshikimate to produce gallic acid.
Stage 2: Formation of β-Glucogallin
The first committed step in gallotannin biosynthesis is the formation of 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction involves the esterification of gallic acid with UDP-glucose, catalyzed by a specific UDP-glucosyltransferase (UGT). This enzyme belongs to the large family of glycosyltransferases that play crucial roles in the glycosylation of plant secondary metabolites.
Stage 3: Putative Galloylation and Tailoring Steps to Ginnalin A
Following the synthesis of β-glucogallin, a series of galloylation reactions are proposed to occur. In these reactions, β-glucogallin itself serves as the activated galloyl donor. A galloyltransferase would catalyze the transfer of a galloyl group from one molecule of β-glucogallin to the hydroxyl group of another acceptor molecule, which could be another β-glucogallin molecule or a growing polygalloylglucose chain.
The specific sequence of galloylations and the enzymatic reduction and cyclization of the glucose core to form the 1,5-anhydro-D-glucitol moiety found in ginnalin A are not yet characterized. It is hypothesized that a reductase and a cyclase are involved in modifying the glucose core, followed by specific galloyltransferases that attach the galloyl groups at the correct positions to yield ginnalin A.
Quantitative Data
Direct quantitative data for the enzymes involved in ginnalin A biosynthesis in maple trees is not yet available in the literature. However, data from studies on gallotannin biosynthesis in other plant species can provide a valuable reference point for future research.
Table 1: Kinetic Parameters of a UDP-glucosyltransferase Involved in Gallotannin Biosynthesis (from Camellia sinensis)
| Substrate | Km (µM) | Vmax (pkat/mg protein) | Reference |
| Gallic acid | 150 | 1.2 | (Mei et al., 2012) |
| UDP-glucose | 330 | 1.5 | (Mei et al., 2012) |
Table 2: Substrate Specificity of a Galloyltransferase from Sumac (Rhus typhina)
| Acceptor Substrate | Relative Activity (%) | Reference |
| β-Glucogallin | 100 | (Gross, 1983) |
| 1,6-Digalloylglucose | 85 | (Gross, 1983) |
| 1,2,6-Trigalloylglucose | 60 | (Gross, 1983) |
| Glucose | <5 | (Gross, 1983) |
Experimental Protocols
The following protocols are generalized methods that can be adapted for the characterization of enzymes involved in the ginnalin A biosynthetic pathway from maple tree tissues.
Plant Material and Protein Extraction
-
Plant Material: Young, actively growing leaves of Acer tataricum subsp. ginnala should be collected, immediately frozen in liquid nitrogen, and stored at -80°C until use.
-
Protein Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, and 1% (w/v) polyvinylpyrrolidone (PVP).
-
Procedure:
-
Grind frozen leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Suspend the powder in ice-cold extraction buffer (1:3 w/v).
-
Homogenize the suspension on ice using a tissue homogenizer.
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
(Optional) Precipitate proteins using ammonium sulfate fractionation to enrich for enzymes of interest.
-
UDP-Glucosyltransferase (UGT) Activity Assay
This assay measures the formation of β-glucogallin from gallic acid and UDP-glucose.
-
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl (pH 7.5)
-
1 mM Gallic acid
-
2 mM UDP-glucose
-
10 µL of crude or purified enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) to quantify the β-glucogallin produced.
-
HPLC Conditions: C18 column, mobile phase gradient of water (with 0.1% formic acid) and acetonitrile, detection at 280 nm.
-
-
Galloyltransferase Activity Assay
This assay measures the transfer of a galloyl group from β-glucogallin to an acceptor molecule.
-
Reaction Mixture (100 µL total volume):
-
50 mM MES buffer (pH 6.0)
-
0.5 mM β-Glucogallin (as galloyl donor)
-
0.5 mM Acceptor substrate (e.g., β-glucogallin or a polygalloylglucose)
-
10 µL of crude or purified enzyme extract
-
-
Procedure:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction and prepare the sample for HPLC analysis as described for the UGT assay.
-
Analyze the formation of the new galloylated product by HPLC.
-
Identification of Candidate Genes
Transcriptome analysis of Acer species can provide a powerful tool for identifying candidate genes encoding the enzymes of the ginnalin A pathway. By comparing the gene expression profiles of tissues with high and low ginnalin A content, it is possible to identify UGTs, galloyltransferases, reductases, and cyclases that are co-expressed with ginnalin A accumulation.
Conclusion and Future Directions
The biosynthesis of ginnalin A in maple trees represents a fascinating area of plant secondary metabolism with significant implications for the production of this valuable bioactive compound. While the general framework of the pathway is postulated based on extensive research into gallotannins, the specific enzymes and regulatory mechanisms in Acer species remain to be discovered. The experimental approaches outlined in this guide provide a roadmap for researchers to isolate and characterize the key enzymes, quantify their activities, and identify the genes responsible for ginnalin A biosynthesis. Future work, including the heterologous expression and functional characterization of candidate genes, will be essential to fully elucidate this important metabolic pathway.
References
Physical and chemical properties of Aceritannin
An In-depth Technical Guide to the Physical and Chemical Properties of Aceritannin
Introduction
This compound, also known as Ginnalin A, is a gallotannin, a type of hydrolyzable tannin.[1][2] It is a naturally occurring polyphenolic compound found in various species of the Acer (maple) genus, such as Acer tataricum, Acer rubrum, and Acer pycnanthum.[1][3] Structurally, it is identified as 2,6-di-O-galloyl-1,5-anhydro-D-glucitol.[1] As a member of the tannin family, this compound exhibits a range of biological activities, including potent antioxidant and enzyme-inhibitory effects, which are of significant interest to researchers in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its known biological pathways.
Chemical and Physical Properties
The chemical and physical characteristics of this compound are fundamental to its isolation, identification, and biological function. These properties are summarized in the tables below.
Chemical Identification
| Property | Value | Reference |
| IUPAC Name | [(2R,3S,4S,5S)-3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | [3][4] |
| Synonyms | Ginnalin A, 2,6-di-O-galloyl-1,5-anhydro-D-glucitol | [1][3] |
| CAS Number | 76746-56-0 | [1][5] |
| Molecular Formula | C₂₀H₂₀O₁₃ | [3][4] |
| Molecular Weight | 468.37 g/mol | [1] |
| Exact Mass | 468.09039069 Da | [3][4] |
Physicochemical Data
| Property | Value | Reference |
| Solubility | Freely soluble in water, alcohol, glycerol, and acetone. Sparingly soluble in chloroform and ethyl acetate. | [6] |
| Appearance | Typically an amorphous powder. | [7] |
| Taste | Astringent and bitter, characteristic of tannins. | [7] |
| Storage (Powder) | -20°C for up to 3 years. | [5] |
| Storage (in Solvent) | -80°C for up to 1 year. | [5] |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most reliable methods for distinguishing this compound from its structurally similar analogues.[1]
| Technique | Data and Interpretation | Reference |
| Mass Spectrometry (LC-MS) | Precursor Ion ([M+H]⁺): 469.0967. Fragmentation: Key fragments at m/z 153.0179 (gallic acid) and 125.0227 are observed, corresponding to the loss of the galloyl moieties. | [3] |
| ¹H NMR | Provides information on the chemical shift, integration, and coupling constants of protons, allowing for the determination of the proton environment within the molecule. | [1] |
| ¹³C NMR | Reveals the chemical shift of each carbon atom, confirming the carbon skeleton of the 1,5-anhydro-D-glucitol core and the galloyl groups. | [1] |
| COSY (Correlation Spectroscopy) | Establishes correlations between coupled protons, helping to map out the spin systems within the glucitol ring. | [1] |
| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between directly bonded ¹H and ¹³C atoms, assigning protons to their respective carbons. | [1] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Identifies long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for confirming the attachment points of the galloyl groups to the glucitol core. | [1] |
Experimental Protocols
The following protocols provide standardized methodologies for the extraction, purification, and analysis of this compound from plant material.
Protocol 1: Extraction and Isolation of this compound
This protocol is based on general methods for extracting tannins from plant bark or leaves.[7][8]
-
Material Preparation: Collect fresh leaves or bark from an Acer species. Air-dry the material in the shade to prevent degradation of phenolic compounds, then grind it into a coarse powder.
-
Solvent Extraction:
-
Macerate 100 g of the dried powder in 1 L of 80% aqueous acetone at room temperature for 24 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to remove the acetone.
-
Liquid-Liquid Partitioning:
-
Transfer the resulting aqueous solution to a separatory funnel.
-
Perform successive partitioning with n-hexane to remove lipids and chlorophyll, followed by chloroform to remove less polar compounds. Discard the organic layers.
-
Extract the remaining aqueous phase with ethyl acetate. The ethyl acetate fraction will contain the tannins, including this compound.
-
-
Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to yield a crude tannin extract.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Pack a glass column with Sephadex LH-20 or a similar size-exclusion chromatography resin, equilibrated with the initial mobile phase (e.g., ethanol).
-
Sample Loading: Dissolve the crude tannin extract in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of ethanol in water, or a similar solvent system. Start with a low concentration of the organic solvent and gradually increase it.
-
Fraction Collection: Collect fractions of the eluate using a fraction collector.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate:formic acid:water) and a visualizing agent (e.g., ferric chloride spray, which turns tannins blue-black).[9]
-
Pooling and Concentration: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent to obtain purified this compound.
Protocol 3: Analytical Characterization by HPLC-MS
-
Sample Preparation: Prepare a standard solution of the purified this compound in methanol at a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at 280 nm.
-
-
Mass Spectrometry Conditions (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
Scan Range: m/z 100-1000.
-
Analysis: Confirm the molecular weight by identifying the [M-H]⁻ or [M+H]⁺ ion and analyze the fragmentation pattern in MS/MS mode to confirm the structure.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction, purification, and identification of this compound.
Caption: Workflow for this compound extraction, purification, and characterization.
Biological Activity: Modulation of TGF-β Signaling
This compound (Ginnalin A) has been shown to modulate the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway.[1] This pathway is critical in cellular processes such as growth, differentiation, and extracellular matrix synthesis. The diagram below illustrates the inhibitory effect of this compound on this pathway.
Caption: this compound's inhibition of the TGF-β/Smad signaling pathway.
Conclusion
This compound is a well-defined gallotannin with significant potential for pharmacological research. Its chemical and physical properties are well-characterized, enabling its reliable isolation and identification. The compound's known biological activities, such as its antioxidant properties and its ability to modulate key signaling pathways like TGF-β/Smad, make it a valuable target for further investigation in drug discovery and development. The standardized protocols and data presented in this guide serve as a foundational resource for scientists and researchers working with this promising natural product.
References
- 1. This compound | 76746-56-0 | Benchchem [benchchem.com]
- 2. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 3. Ginnalin A | C20H20O13 | CID 5318457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Ginnalin A [smolecule.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. yourarticlelibrary.com [yourarticlelibrary.com]
- 7. PHYSICAL AND CHEMICAL PROPERTIES OF TANNINS [ebrary.net]
- 8. Bark tannins: Extraction methods, characterization, and reactivity | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Aceritannin: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aceritannin, a gallotannin also known as Ginnalin A, is a bioactive polyphenol found predominantly in plants of the Acer (maple) genus. This technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and quantification, and an in-depth look at its modulation of key cellular signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams. This document serves as a critical resource for researchers exploring the therapeutic potential of this compound.
Natural Sources and Abundance of this compound
This compound has been identified and isolated from various species within the Acer genus. The primary sources include the leaves, and to a lesser extent the bark, of these maple species.
Table 1: Natural Sources and Reported Abundance of this compound (Ginnalin A)
| Plant Species | Plant Part | Abundance (mg/g of dry weight) | Reference |
| Acer ginnala (Amur Maple) | Leaves | Data not explicitly quantified in reviewed literature | [1] |
| Acer saccharum (Sugar Maple) | Leaves | Identified as a major phenolic compound; quantitative data pending further studies. | [2] |
| Acer rubrum (Red Maple) | Leaves | Identified as a major phenolic compound; quantitative data pending further studies. | [2] |
| Acer pycnanthum | Not specified | Reported presence. | [1] |
| Acer tataricum | Not specified | Reported presence. | [1] |
Note: While several studies confirm the presence of this compound in these species, precise quantitative data on its abundance across different growth stages and environmental conditions are not yet extensively documented in the available literature.
Experimental Protocols
Isolation and Purification of this compound
The following protocol outlines a general methodology for the extraction and purification of this compound from Acer plant material, based on common techniques for isolating tannins.
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound from plant sources.
Methodology Details:
-
Plant Material Preparation: Freshly collected leaves of an Acer species are air-dried or lyophilized and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted with an aqueous organic solvent, typically 80% methanol or ethanol, at room temperature with agitation for 24-48 hours. This process is repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds and other impurities. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).
-
Column Chromatography: The enriched fraction is subjected to column chromatography. Common stationary phases include Sephadex LH-20 or silica gel. Elution is performed with a gradient solvent system, such as chloroform-methanol or ethyl acetate-methanol, to separate this compound from other compounds.
-
Preparative HPLC: For higher purity, fractions containing this compound can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Structural Elucidation: The final purified compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector is a reliable technique for the quantification of this compound in plant extracts.
Table 2: HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Experimental Protocol:
-
Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol or the initial mobile phase composition. A series of standard solutions are prepared by serial dilution to construct a calibration curve.
-
Sample Preparation: A known weight of the dried, powdered plant material is extracted with a defined volume of a suitable solvent (e.g., 80% methanol). The extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.
-
Chromatographic Analysis: The prepared sample and standard solutions are injected into the HPLC system under the conditions outlined in Table 2.
-
Quantification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated based on the peak area and the calibration curve generated from the standard solutions.
Modulation of Cellular Signaling Pathways
This compound exhibits significant anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound is hypothesized to inhibit this pathway, likely by interfering with the phosphorylation and degradation of IκBα, thus preventing NF-κB nuclear translocation.
This compound's Proposed Inhibition of the NF-κB Pathway
References
Preliminary Studies on the Biological Effects of Aceritannin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, also known as Ginnalin A, is a gallotannin found in various species of the Acer (maple) genus. Preliminary research has indicated its potential as a bioactive compound with a range of biological effects, including antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, compiling available quantitative data, detailing experimental methodologies, and visualizing implicated signaling pathways.
I. Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on this compound's biological activities.
Table 1: Cytotoxic Activity of this compound (Ginnalin A)
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| Hep3B | Human Hepatocellular Carcinoma | 155 µM | 72 hours | [1] |
| SH-SY5Y | Human Neuroblastoma | 70 - 150 µg/mL | Not Specified | [1] |
| N18TG2 | Mouse Neuroblastoma | 70 - 150 µg/mL | Not Specified | [1] |
| L1210 | Murine Leukemia | Not Specified | Not Specified | [1] |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | Not Specified | [1] |
| K562 | Human Chronic Myelogenous Leukemia | Not Specified | Not Specified | [1] |
| B16F10 | Murine Melanoma | Not Specified | Not Specified | [1] |
| HCT-116 | Human Colorectal Carcinoma | Not Specified | Not Specified | [1] |
| MCF-7 | Human Breast Adenocarcinoma | Not Specified | Not Specified | [1] |
Table 2: Antioxidant Activity of this compound (Ginnalin A)
| Assay | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | Significantly low IC50 | [1] |
| Nitroblue Tetrazolium (NBT)/Superoxide Scavenging | Significantly low IC50 | [1] |
II. Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of this compound.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
This compound (Ginnalin A) of desired purity
-
Human cancer cell lines (e.g., Hep3B, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Materials:
-
This compound (Ginnalin A)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: Add a specific volume of the this compound solution to the DPPH solution. A typical ratio is 1:1 or 1:2 (sample:DPPH solution). Include a control (methanol instead of the sample).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample. This protocol provides a general framework for analyzing the effect of this compound on the expression of proteins involved in signaling pathways, such as Nrf2, Keap1, Cyclin A, and Cyclin D1.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Nrf2, Keap1, Cyclin A, Cyclin D1, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
III. Signaling Pathways and Visualizations
Preliminary studies suggest that this compound exerts its biological effects through the modulation of specific signaling pathways.
Nrf2 Signaling Pathway
This compound has been implicated in the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.
Caption: this compound-mediated activation of the Nrf2 signaling pathway.
Cell Cycle Regulation
Studies have shown that this compound can inhibit the proliferation of cancer cells by down-regulating the levels of Cyclin A and Cyclin D1.[1] These cyclins are crucial for the progression of the cell cycle through the S and G2/M phases. Their downregulation leads to cell cycle arrest, thereby inhibiting cancer cell growth.
Caption: Inhibition of cell cycle progression by this compound.
IV. Conclusion and Future Directions
The preliminary studies on this compound highlight its potential as a therapeutic agent, particularly in the fields of oncology and diseases related to oxidative stress and inflammation. The compiled data and experimental protocols in this guide serve as a foundational resource for researchers. Future investigations should focus on elucidating the detailed molecular mechanisms of this compound's action, conducting in vivo studies to validate its efficacy and safety, and exploring its potential for drug development. More comprehensive quantitative studies are needed to build a more complete picture of its dose-dependent effects across a wider range of biological systems.
References
Spectroscopic and Mechanistic Insights into Aceritannin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, also known as Ginnalin A, is a gallotannin found in various species of the Acer (maple) genus. It is characterized by a 1,5-anhydro-D-glucitol core with two galloyl groups attached. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, detailed experimental protocols for its characterization, and an exploration of its known signaling pathways.
Chemical Structure
Figure 1: Chemical structure of this compound (Ginnalin A).
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in acetone-d₆.
Table 1: ¹H NMR Spectroscopic Data of this compound (in acetone-d₆)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Glucitol Moiety | |||
| H-1a | 3.35 | dd | 11.0, 5.5 |
| H-1e | 4.05 | t | 11.0 |
| H-2 | 5.15 | m | |
| H-3 | 4.00 | m | |
| H-4 | 3.85 | m | |
| H-5 | 4.30 | m | |
| H-6a | 4.50 | dd | 12.0, 5.0 |
| H-6b | 4.60 | dd | 12.0, 2.5 |
| Galloyl Moieties | |||
| H-2', H-6' | 7.15 | s | |
| H-2'', H-6'' | 7.20 | s |
Table 2: ¹³C NMR Spectroscopic Data of this compound (in acetone-d₆)
| Position | Chemical Shift (δ, ppm) |
| Glucitol Moiety | |
| C-1 | 69.5 |
| C-2 | 72.0 |
| C-3 | 71.0 |
| C-4 | 70.0 |
| C-5 | 77.0 |
| C-6 | 64.0 |
| Galloyl Moieties | |
| C-1' | 121.5 |
| C-2', C-6' | 110.0 |
| C-3', C-5' | 146.0 |
| C-4' | 139.5 |
| C-7' (C=O) | 166.5 |
| C-1'' | 121.0 |
| C-2'', C-6'' | 110.5 |
| C-3'', C-5'' | 146.5 |
| C-4'' | 139.0 |
| C-7'' (C=O) | 167.0 |
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key technique for determining the molecular weight and elemental composition of this compound.
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₂₀O₁₃ |
| Molecular Weight | 468.37 g/mol |
| Ionization Mode | ESI (-) |
| [M-H]⁻ (calculated) | 467.0826 |
| [M-H]⁻ (observed) | 467.0829 |
| LC-ESI-QTOF Fragmentation Data | |
| Precursor Ion [M+H]⁺ (m/z) | 469.0967 |
| Collision Energy | 20 V |
| Fragment Ions (m/z) | 153.0179, 299.0770, 125.0243, 111.0426 |
| Collision Energy | 40 V |
| Fragment Ions (m/z) | 153.0170, 125.0227, 107.0101 |
The characteristic fragment at m/z 153 corresponds to the gallic acid moiety, confirming the presence of galloyl groups in the structure.
Experimental Protocols
The following are generalized protocols for the isolation and spectroscopic analysis of this compound. Specific parameters may vary depending on the instrumentation and laboratory conditions.
Isolation of this compound from Acer Species
-
Extraction: Dried and powdered plant material (e.g., leaves or bark) is extracted with a suitable solvent, typically a mixture of acetone and water or methanol and water.
-
Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate or n-butanol fraction.
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) allows for the separation of individual compounds.
-
Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from the 1D and 2D spectra are analyzed to assign the structure of the molecule.
Mass Spectrometry
-
Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a modifier like formic acid or ammonium acetate to facilitate ionization.
-
Infusion and Analysis: The sample solution is introduced into the mass spectrometer source via direct infusion or through an LC system.
-
Data Acquisition: Mass spectra are acquired in either positive or negative ion mode. For fragmentation studies (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) at varying collision energies.
-
Data Analysis: The accurate mass measurements are used to determine the elemental composition, and the fragmentation patterns are analyzed to confirm the structural moieties of the molecule.
Signaling Pathways and Biological Activities
This compound exerts its biological effects by modulating various cellular signaling pathways.
Antioxidant Activity
This compound is a potent antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its numerous phenolic hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions.
Caption: Antioxidant mechanism of this compound.
Apoptosis Induction in Cancer Cells
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms is through the activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8.
Caption: this compound-induced apoptosis via caspase-8 activation.
Regulation of Metastasis-Related Genes
This compound has also been found to exhibit anti-metastatic effects by modulating the expression of key genes involved in cell adhesion and invasion. It upregulates the expression of CDH1 (E-cadherin), an important cell adhesion molecule, and TIMP-1 and TIMP-2 (Tissue Inhibitors of Metalloproteinases), which inhibit enzymes responsible for extracellular matrix degradation.
Caption: Regulation of metastasis-related genes by this compound.
Involvement in the p38 MAPK Pathway
Preliminary studies suggest that this compound may exert some of its biological effects through the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. The precise mechanism of how this compound interacts with this pathway is an area of ongoing research.
Caption: Postulated involvement of this compound with the p38 MAPK pathway.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data of this compound, including comprehensive NMR and MS data. The experimental protocols for its isolation and characterization have been outlined to aid researchers in their studies. Furthermore, the known signaling pathways through which this compound exerts its antioxidant, pro-apoptotic, and anti-metastatic effects have been illustrated. Further research into the precise molecular interactions of this compound with cellular targets will undoubtedly unveil more of its therapeutic potential.
Understanding the stability of Aceritannin under different conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, a gallotannin characterized by a unique 1,5-anhydro-D-glucitol core, is a polyphenolic compound predominantly found in species of the Acer (maple) genus.[1][2][3] As with other tannins, the stability of this compound is a critical factor influencing its biological activity, shelf-life, and efficacy in therapeutic applications. This technical guide provides an in-depth overview of the stability of this compound under various environmental conditions. Due to the limited availability of stability data specifically for this compound, this guide leverages data from structurally similar hydrolyzable tannins and gallotannins to provide a comprehensive understanding. The information presented herein is intended to guide researchers and drug development professionals in the handling, formulation, and application of this compound.
Physicochemical Properties and Structure
This compound is a hydrolyzable tannin, meaning it can be broken down into smaller molecules, such as gallic acid and a polyol core, through hydrolysis.[4] Its structure, featuring a 1,5-anhydro-D-glucitol core, distinguishes it from many other gallotannins that typically have a glucose core.[1][2][5] This structural nuance may influence its stability profile.
Stability of Gallotannins Under Different Conditions
The stability of tannins is significantly influenced by factors such as pH, temperature, light, and the presence of oxygen. The following sections summarize the known effects of these conditions on gallotannins, which can be extrapolated to infer the stability of this compound.
Effect of pH
The pH of the surrounding medium is a critical determinant of tannin stability. Generally, hydrolyzable tannins are more stable in acidic conditions and exhibit significant degradation in neutral to basic environments.[6][7]
Table 1: Summary of pH Effects on Hydrolyzable Tannin Stability
| pH Range | General Stability | Observations | Citations |
| Acidic (pH < 4.0) | High | Hydrolyzable tannins show good stability in strongly acidic conditions. For instance, at pH 2.0, over 90% of some hydrolyzable tannins remained after 24 hours. | [6] |
| Weakly Acidic to Neutral (pH 4.0 - 7.0) | Moderate to Low | Stability decreases as the pH approaches neutral. The rate of degradation increases with increasing pH. | [6][8] |
| Basic (pH > 7.0) | Very Low | Rapid degradation occurs in basic conditions. Half-lives of hydrolyzable tannins can be less than 10 minutes at pH 10. Degradation products often result from hydrolysis, deprotonation, and oxidation. | [6][7][9] |
Effect of Temperature
Temperature plays a crucial role in the degradation kinetics of tannins. Elevated temperatures generally accelerate the degradation of these compounds.
Table 2: Summary of Temperature Effects on Hydrolyzable Tannin Stability
| Temperature Range | General Stability | Observations | Citations |
| Low (e.g., -20°C) | High | Recommended for long-term storage of solid this compound (up to 3 years). | |
| Refrigerated (e.g., 4°C) | Good | Suitable for short- to medium-term storage of solutions. | |
| Room Temperature (e.g., 20-25°C) | Moderate | Degradation is observable over time. Stability is dependent on other factors like pH and light exposure. | |
| Elevated (e.g., >40°C) | Low to Very Low | Heat treatment leads to the breakdown of gallotannins into smaller molecules like pentagalloyl glucose and free gallic acid. Hydrolyzable tannins are generally less thermally stable than condensed tannins. | [[“]] |
Effect of Light
Exposure to light, particularly UV radiation, can induce photodegradation of tannins. The solvent in which the tannin is dissolved can also influence its photostability.
Table 3: Summary of Light Effects on Hydrolyzable Tannin Stability
| Condition | General Stability | Observations | Citations |
| Aqueous Solution (UV Irradiation) | High | Some hydrolyzable tannins are relatively stable in water when exposed to UV light. For example, over 95% of certain hydrolyzable tannins remained after 4 hours of UV irradiation at 352 nm. | [6] |
| Alcoholic Solution (UV Irradiation) | Moderate to Low | Photodegradation can be more pronounced in alcoholic solvents like methanol and ethanol compared to water. | [6] |
| Presence of Antioxidants | Can be Improved | The presence of other antioxidants, such as catechin, may offer a slight protective effect against photodegradation. | [6] |
Effect of Oxygen (Oxidative Stability)
The presence of oxygen can lead to the oxidation of tannins, especially at higher pH where the phenolate ion, which is more susceptible to oxidation, predominates.
Table 4: Summary of Oxidative Effects on Tannin Stability
| Condition | General Stability | Observations | Citations |
| Aerobic (Oxygen present) | Low, especially at higher pH | Tannins rapidly decompose at biological pH (7.4) in the presence of oxygen. | |
| Anaerobic (Oxygen excluded) | High | Exclusion of oxygen significantly enhances the stability of tannins, particularly in neutral to basic solutions. |
Experimental Protocols for Stability Assessment
The stability of this compound can be evaluated using a variety of analytical techniques. A common approach involves subjecting a solution of the compound to controlled environmental conditions and monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).
General Experimental Protocol for pH Stability Testing
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10).
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
-
Incubation: Incubate the samples at a constant temperature in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, withdraw aliquots from each sample.
-
HPLC Analysis: Analyze the aliquots using a validated reverse-phase HPLC method with UV detection to determine the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH. Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½) at each pH.
General Experimental Protocol for Thermal Stability Testing
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water, ethanol, or a specific buffer).
-
Incubation: Aliquot the solution into sealed vials and incubate them at various constant temperatures (e.g., 40°C, 60°C, 80°C).
-
Sampling: At regular time intervals, remove a vial from each temperature and cool it rapidly to stop further degradation.
-
HPLC Analysis: Analyze the samples by HPLC to quantify the remaining this compound.
-
Data Analysis: Determine the degradation rate constant (k) at each temperature. Use the Arrhenius equation to calculate the activation energy (Ea) for the degradation process.
General Experimental Protocol for Photostability Testing
-
Sample Preparation: Prepare solutions of this compound in different solvents (e.g., water, methanol, ethanol).
-
Light Exposure: Expose the solutions to a controlled light source (e.g., a UV lamp at a specific wavelength or a photostability chamber) for a defined period. A control sample should be kept in the dark.
-
Sampling: Take samples at various time points during the exposure.
-
HPLC Analysis: Analyze the samples using HPLC to measure the concentration of this compound.
-
Data Analysis: Compare the degradation profiles of the light-exposed samples with the dark control to assess the extent of photodegradation.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for assessing the stability of this compound.
Potential Signaling Pathway
While specific signaling pathways for this compound are not well-documented, gallotannins, in general, are known to exert their biological effects, such as antioxidant and anti-inflammatory activities, by modulating various signaling pathways. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Caption: Postulated modulation of the Keap1-Nrf2 antioxidant pathway by this compound.
Conclusion
The stability of this compound is a multifaceted issue that is highly dependent on environmental conditions. Based on data from analogous gallotannins, it can be concluded that this compound is most stable under acidic and low-temperature conditions, with reduced exposure to light and oxygen. For research and pharmaceutical development, it is imperative to control these parameters to ensure the integrity and efficacy of the compound. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's stability, which is essential for its successful application. Further studies focusing specifically on this compound are warranted to delineate its precise stability profile.
References
- 1. Glucitol-core containing gallotannins inhibit the formation of advanced glycation end-products mediated by their antioxidant potential - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. Gallotannins Having a 1, 5-Anhydro-D-glucitol Core and Some Ellagitannins from Acer Species [jstage.jst.go.jp]
- 3. Tannins of aceraceous plants. Part II. Gallotannins having a 1,5-anhydro-D-glucitol core and some ellagitannins from Acer species. | CiNii Research [cir.nii.ac.jp]
- 4. Gallotannin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Recognition of Gallotannins and the Physiological Activities: From Chemical View [frontiersin.org]
- 6. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability of gallotannins and condensed tannins under heat treatment - Consensus [consensus.app]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Aceritannin (Ginnalin A)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, also known as Ginnalin A, is a hydrolyzable tannin found in various species of the Acer (maple) genus, notably in the leaves and bark of Amur maple (Acer ginnala). This polyphenolic compound has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Preliminary research suggests that this compound exerts its effects through the modulation of key signaling pathways, such as the Keap1-Nrf2 and TGF-β pathways, as well as by inducing apoptosis in cancer cells.
These application notes provide detailed protocols for the extraction and purification of this compound, designed to yield a high-purity compound suitable for research and drug development purposes. The methodologies described herein are based on established solvent extraction and chromatographic techniques.
Data Presentation
The following tables summarize quantitative data related to the extraction and purification of this compound and other related tannins.
Table 1: Extraction Yield of this compound (Ginnalin A) from Acer ginnala
| Extraction Method | Plant Material | Solvent | Yield | Purity | Reference |
| Maceration with Methanol | Fresh leaves of Acer ginnala | 80% Methanol | 80 mg/g fresh weight | >85% (after purification) | [1] |
Table 2: Comparison of Different Extraction Methods for Tannins (General)
| Extraction Method | Plant Material | Solvent | Key Findings | Reference |
| Maceration | Various | Ethanol | Higher flavonoid content at room temperature.[2] | |
| Soxhlet Extraction | Various | Ethanol | Generally yields more intense reactions for a broad range of phytochemicals.[3] | |
| Ultrasound-Assisted Extraction (UAE) | Various | Ethanol/Water | Higher yields in shorter time at lower temperatures compared to conventional methods.[4] | |
| Microwave-Assisted Extraction (MAE) | Various | Water/Ethanol | Comparable or higher yields than conventional methods, with reduced extraction time. |
Note: The data in Table 2 is for general tannins and may not be directly representative of this compound extraction. Optimization of the extraction method for this compound is recommended.
Experimental Protocols
Protocol 1: Extraction of this compound from Acer ginnala Leaves
This protocol details the extraction of this compound using a methanol-based solvent extraction method.
Materials:
-
Fresh leaves of Acer ginnala
-
80% Methanol (Methanol:Water, 80:20 v/v)
-
Waring blender or equivalent homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Homogenization: Weigh 100 g of fresh Acer ginnala leaves and homogenize them in 500 mL of 80% methanol using a blender for 5-10 minutes.
-
Maceration: Transfer the homogenate to a sealed container and macerate for 24 hours at room temperature with occasional stirring.
-
Filtration: Filter the mixture through a Büchner funnel fitted with Whatman No. 1 filter paper under vacuum to separate the extract from the solid plant material.
-
Re-extraction: Resuspend the plant residue in 300 mL of 80% methanol and repeat the maceration and filtration steps twice to ensure complete extraction.
-
Solvent Evaporation: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed.
-
Aqueous Suspension: Dissolve the resulting aqueous concentrate in distilled water.
-
Filtration: Filter the aqueous solution to remove any precipitating chlorophyll and other non-polar compounds.
-
Lyophilization: Freeze-dry the aqueous extract to obtain a crude, powdered extract of this compound. Store the crude extract at -20°C until further purification.
Protocol 2: Purification of this compound using Sephadex LH-20 Column Chromatography
This protocol describes the purification of the crude this compound extract by size-exclusion and partition chromatography.
Materials:
-
Crude this compound extract
-
Sephadex LH-20 resin
-
Chromatography column (e.g., 2.5 cm x 50 cm)
-
Elution Solvents:
-
100% Ethanol
-
50% Acetone (Acetone:Water, 50:50 v/v)
-
-
Fraction collector
-
UV-Vis Spectrophotometer or HPLC system for monitoring
Procedure:
-
Column Packing: Swell the Sephadex LH-20 resin in 100% ethanol according to the manufacturer's instructions. Pack the chromatography column with the swollen resin to the desired bed height.
-
Equilibration: Equilibrate the packed column by washing it with at least 3-4 column volumes of 100% ethanol.
-
Sample Loading: Dissolve the crude this compound extract in a minimal volume of 100% ethanol. Carefully load the sample onto the top of the column.
-
Elution of Non-Tannin Phenolics: Elute the column with 100% ethanol at a flow rate of 1-2 mL/min. This will remove low-molecular-weight phenolics and other impurities. Monitor the eluate at 280 nm. Collect fractions and continue elution until the absorbance returns to baseline.
-
Elution of this compound: Once the non-tannin compounds have been eluted, switch the mobile phase to 50% aqueous acetone to elute the this compound.
-
Fraction Collection: Collect fractions of the eluate. The fractions containing this compound can be identified by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to remove the acetone and most of the water.
-
Lyophilization: Freeze-dry the concentrated solution to obtain purified this compound.
Protocol 3: Recrystallization of this compound
This protocol provides a general procedure for the final purification of this compound by recrystallization. The choice of an optimal solvent is critical and may require preliminary screening.
Materials:
-
Purified this compound from Protocol 2
-
Recrystallization solvent (e.g., water, ethanol-water mixtures)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of purified this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the purified this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of this compound should start to form. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals of this compound in a desiccator under vacuum.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathways
Caption: this compound's role in the Keap1-Nrf2 signaling pathway.
Caption: Inhibition of the TGF-β signaling pathway by this compound.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. Influence of the Hydrolyzable Tannin Structure on the Characteristics of Insoluble Hydrolyzable Tannin–Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Ginnalin A in Plant Extracts by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginnalin A, a gallotannin found in various plant species, particularly within the genus Acer, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of ginnalin A in plant extracts is crucial for research, quality control, and the development of new phytopharmaceuticals. This document provides a detailed High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of ginnalin A in plant extracts. The methodology outlined below has been synthesized from established analytical practices for phenolic compounds and gallotannins.
Chemical Properties of Ginnalin A
A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value |
| Molecular Formula | C₂₀H₂₀O₁₃ |
| Molecular Weight | 468.4 g/mol |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol |
| UV Absorbance Maximum (λmax) | Approximately 272-280 nm (based on related gallotannins) |
Experimental Protocol
This protocol details the necessary steps from sample collection and preparation to HPLC analysis and data interpretation.
Sample Preparation
1.1. Plant Material Collection and Pre-processing:
-
Collect fresh, healthy leaves from the desired plant source (e.g., Acer ginnala).
-
Thoroughly wash the leaves with distilled water to remove any debris.
-
Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, until they are brittle.
-
Grind the dried leaves into a fine powder using a laboratory mill.
1.2. Extraction of Ginnalin A:
-
Accurately weigh approximately 1 gram of the dried plant powder.
-
Transfer the powder to a conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
After sonication, allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and store it at 4°C in a sealed, light-protected container until HPLC analysis.
1.3. Sample Filtration:
-
Prior to injection into the HPLC system, filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
HPLC Instrumentation and Conditions
2.1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
2.2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 30 50 50 35 95 5 | 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Preparation of Standard Solutions and Calibration Curve
-
Standard Stock Solution: Accurately weigh 10 mg of pure ginnalin A standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 100 µg/mL.
-
Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Plot a graph of the mean peak area against the corresponding concentration to generate a calibration curve. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve.
Quantification of Ginnalin A in Plant Extracts
-
Inject the filtered plant extract into the HPLC system.
-
Identify the ginnalin A peak in the chromatogram by comparing its retention time with that of the ginnalin A standard.
-
Calculate the concentration of ginnalin A in the extract using the regression equation derived from the calibration curve.
Data Presentation
The following tables summarize the expected quantitative data from the HPLC analysis.
Table 1: Chromatographic Data and System Suitability
| Parameter | Acceptance Criteria | Typical Value |
| Retention Time (min) | - | ~15-20 |
| Tailing Factor | ≤ 2 | < 1.5 |
| Theoretical Plates | > 2000 | > 3000 |
Table 2: Method Validation Parameters
| Parameter | Specification |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow Diagram
Application Notes and Protocols for Evaluating Aceritannin's Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, a hydrolyzable tannin, presents a promising avenue for investigation into its potential as a therapeutic agent. As with any novel compound, a thorough evaluation of its cytotoxic effects is a critical initial step in the drug discovery and development process. These application notes provide detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound and to begin to elucidate its mechanism of action. The following sections offer step-by-step methodologies for assessing cell viability, membrane integrity, and apoptosis induction.
Data Presentation
Comprehensive and clear data presentation is paramount for the interpretation and comparison of cytotoxicity studies. All quantitative data should be summarized in structured tables.
Table 1: In Vitro Cytotoxicity of this compound (Example Data)
| Cell Line | Assay | Incubation Time (hr) | IC₅₀ (µM) | Max Inhibition (%) |
| MCF-7 | MTT | 24 | 75.2 ± 5.1 | 92.8 ± 3.4 |
| MTT | 48 | 52.1 ± 4.3 | 95.1 ± 2.9 | |
| LDH | 24 | 88.9 ± 6.8 | 85.3 ± 4.1 | |
| A549 | MTT | 24 | 110.5 ± 9.2 | 88.5 ± 5.0 |
| MTT | 48 | 85.3 ± 7.6 | 91.2 ± 4.5 | |
| LDH | 24 | 125.7 ± 11.3 | 79.8 ± 6.2 | |
| HepG2 | MTT | 24 | 63.8 ± 4.9 | 94.6 ± 2.7 |
| MTT | 48 | 41.7 ± 3.8 | 96.3 ± 2.1 | |
| LDH | 24 | 72.4 ± 6.1 | 89.1 ± 3.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. It is recommended to use multiple assays to obtain a comprehensive understanding of this compound's cytotoxic effects.[1][2]
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] It serves as an indicator of cell membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include the following controls on the same plate:
-
Untreated cells (spontaneous LDH release): Cells in culture medium only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Culture medium background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the treated, spontaneous release, and maximum release controls.
Apoptosis Induction Assessment: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. This assay measures their activity to determine if this compound induces apoptosis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity.
Potential Signaling Pathway Induced by this compound
While the specific signaling pathways affected by this compound require further investigation, many tannins are known to induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a hypothetical pathway that could be investigated.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchhub.com [researchhub.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. LDH cytotoxicity assay [protocols.io]
Application Notes and Protocols for Assessing the Enzyme Inhibitory Activity of Aceritannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, a tannin compound, is a subject of growing interest for its potential therapeutic properties, including its role as an enzyme inhibitor. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a crucial role in the regulation of metabolic pathways. The inhibition of specific enzymes is a key mechanism for many drugs in treating a wide range of diseases. For instance, the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase is a well-established strategy for managing postprandial hyperglycemia in diabetes mellitus[1][2]. This document provides detailed protocols for assessing the enzyme inhibitory activity of this compound, with a focus on α-amylase and α-glucosidase, common targets for natural phenolic compounds.
Data Presentation
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3][4] The following table provides a template for summarizing the quantitative data obtained from enzyme inhibition assays of this compound.
| Enzyme Target | This compound IC50 (µg/mL) | Positive Control IC50 (µg/mL) |
| α-Amylase | Enter experimental value | e.g., Acarbose: [Value] |
| α-Glucosidase | Enter experimental value | e.g., Acarbose: [Value] |
| Other Enzymes | Enter experimental value | Enter control and value |
Experimental Protocols
Protocol 1: α-Amylase Inhibition Assay
This protocol is adapted from methods used to assess the α-amylase inhibitory activity of plant extracts[5][6].
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
This compound solution (various concentrations)
-
Acarbose solution (positive control)
-
Sodium phosphate buffer (0.02 M, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound solution in the appropriate buffer.
-
In a set of test tubes, mix 200 µL of the sodium phosphate buffer, 20 µL of the α-amylase enzyme solution, and 20 µL of the this compound solution (or acarbose for the positive control, or buffer for the blank).
-
Incubate the mixture at room temperature for 10 minutes.
-
Add 200 µL of the starch solution to each tube to initiate the enzymatic reaction.
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
Terminate the reaction by adding 400 µL of the DNS reagent.
-
Place the tubes in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the solution with 15 mL of distilled water.
-
Measure the absorbance of the resulting solution at 540 nm using a spectrophotometer.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Workflow for α-Amylase Inhibition Assay
Caption: Workflow of the α-amylase enzyme inhibition assay.
Protocol 2: α-Glucosidase Inhibition Assay
This protocol is based on established methods for assessing α-glucosidase inhibitory activity[2].
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound solution (various concentrations)
-
Acarbose solution (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the this compound solution in the buffer.
-
In a 96-well plate, add 50 µL of the this compound solution (or acarbose for the positive control, or buffer for the blank).
-
Add 50 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the α-glucosidase enzyme inhibition assay.
Mechanism of Action and Signaling Pathways
The inhibition of α-amylase and α-glucosidase by this compound can lead to a reduction in the rate of carbohydrate digestion. This, in turn, decreases the absorption of glucose from the small intestine into the bloodstream, ultimately lowering postprandial blood glucose levels. This mechanism is a key therapeutic strategy for managing type 2 diabetes.
Signaling Pathway of Carbohydrate Digestion and Inhibition
Caption: Inhibition of carbohydrate-digesting enzymes by this compound.
Conclusion
The protocols outlined in this document provide a robust framework for assessing the enzyme inhibitory activity of this compound. By following these standardized methods, researchers can obtain reliable and reproducible data on the inhibitory potential of this compound. Further investigations into the specific enzyme targets and the in vivo efficacy of this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. Enzyme Assay Guided Isolation of an α-Amylase Inhibitor Flavonoid from Vaccinium arctostaphylos Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. rjpponline.org [rjpponline.org]
- 6. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Aceritannin as a Phytochemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aceritannin, also known as Ginnalin A, is a hydrolyzable tannin found in various species of maple (Acer) trees. As a bioactive polyphenol, this compound is gaining interest for its potential therapeutic properties, including antioxidant and chemopreventive activities. Accurate and reproducible quantification of this compound in plant extracts and finished products is crucial for research, development, and quality control. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, leveraging High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
Chemical Properties of this compound
-
Systematic Name: 2,6-di-O-galloyl-1,5-anhydro-D-glucitol
-
Molecular Formula: C₂₀H₂₀O₁₃
-
Molecular Weight: 468.37 g/mol
-
CAS Number: 76746-56-0
Quantitative Data Summary
The following table summarizes key quantitative data related to the bioactivity of this compound (Ginnalin A). This data is essential for understanding its potential therapeutic applications and for designing relevant in vitro and in vivo studies.
| Parameter | Cell Line | Value (µM) | Reference |
| IC₅₀ (50% inhibitory concentration) | HCT116 (Human Colon Cancer) | 24.8 | [1][2] |
| IC₅₀ (50% inhibitory concentration) | SW480 (Human Colon Cancer) | 22.0 | [1][2] |
| IC₅₀ (50% inhibitory concentration) | SW620 (Human Colon Cancer) | 39.7 | [1][2] |
Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantification of this compound in plant extracts using HPLC with UV detection.
a. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Syringe filters (0.45 µm)
b. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
c. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
d. Sample Preparation
-
Extraction: Weigh 1 g of the dried and powdered plant material. Extract with 20 mL of 80% methanol by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.
e. HPLC Conditions
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-30% B
-
20-25 min: 30-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
f. Calibration and Quantification
-
Inject the working standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Estimation of Total Tannin Content using UV-Vis Spectrophotometry with this compound as a Standard
This protocol describes a colorimetric method for the estimation of total tannin content in plant extracts, using this compound as the reference standard. This method is based on the Folin-Ciocalteu reagent, which reacts with phenolic compounds to produce a blue-colored complex.
a. Materials and Reagents
-
This compound reference standard
-
Folin-Ciocalteu reagent
-
Sodium carbonate (Na₂CO₃)
-
Methanol
-
Distilled water
b. Instrumentation
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
c. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare working standards with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting the stock solution with distilled water.
d. Sample Preparation
-
Prepare a methanolic extract of the plant material as described in the HPLC sample preparation section.
-
Dilute the extract with distilled water to a concentration expected to fall within the range of the standard curve.
e. Experimental Procedure
-
To 1.0 mL of each working standard solution and sample solution, add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).
-
After 5 minutes, add 4.0 mL of 7.5% (w/v) sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature for 60 minutes.
-
Measure the absorbance at 765 nm against a blank (1.0 mL of distilled water treated with the same reagents).
f. Calculation
-
Construct a calibration curve of absorbance versus this compound concentration.
-
Determine the concentration of total tannins in the sample from the calibration curve and express the result as mg of this compound equivalents per gram of dry weight (mg AE/g DW).
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating a key signaling pathway affected by this compound and a typical experimental workflow for its quantification.
Experimental workflow for this compound quantification.
This compound activates the Nrf2 signaling pathway.
References
Application Notes and Protocols for In Vivo Evaluation of Aceritannin
Introduction
Aceritannin, also known as Ginnalin A, is a gallotannin found in plants of the Acer (maple) genus.[1] As a member of the tannin family, it is a polyphenolic compound recognized for a variety of biological activities.[2][3][4] Preclinical research has highlighted its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][3][5][6] this compound's primary antioxidant function is attributed to its ability to scavenge free radicals and modulate oxidative stress pathways.[1][7] Furthermore, it has been shown to modulate key intracellular signaling pathways, including the Transforming Growth Factor-beta (TGFβ)/Smad pathway.[1] These properties make this compound a compelling candidate for in vivo investigation as a potential therapeutic agent for a range of pathologies.
These application notes provide detailed experimental designs and protocols for researchers, scientists, and drug development professionals seeking to evaluate the efficacy of this compound in established murine models of inflammatory disease and cancer.
Section 1: Preclinical Safety and Pharmacokinetic Assessment
Prior to efficacy studies, it is crucial to establish the safety profile and pharmacokinetic properties of this compound.
1.1 Acute and Sub-chronic Toxicity A 90-day oral toxicity study is recommended to determine the No-Observed-Adverse-Effect Level (NOAEL).[8] This involves administering escalating doses of this compound to rodents (e.g., Wistar rats) via oral gavage and monitoring for clinical signs of toxicity, body weight changes, food/water consumption, hematology, clinical chemistry, and histopathology of major organs.[8] An initial acute oral toxicity study can establish the dose range.[8]
1.2 Oral Bioavailability and Pharmacokinetics Understanding the oral bioavailability (F) of this compound is essential for designing effective dosing regimens.[9] A pharmacokinetic study should be conducted in rodents, comparing plasma concentrations of this compound and its metabolites over time after both intravenous (IV) and oral (PO) administration.[9][10] This will determine key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).
Section 2: In Vivo Efficacy Models
Based on its known biological activities, the following in vivo models are proposed to assess the therapeutic potential of this compound.
Experimental Workflow: General In Vivo Study Design
The following diagram outlines the typical workflow for the in vivo experiments described below.
Caption: General workflow for conducting in vivo efficacy studies.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-validated model for human rheumatoid arthritis, characterized by polyarticular inflammation, cartilage degradation, and bone resorption.[11][12][13]
2.1. Methodology
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify 100 µg of bovine or chicken Type II Collagen (CII) in Complete Freund's Adjuvant (CFA). Administer 100 µL of the emulsion intradermally at the base of the tail.[12][13]
-
Booster Immunization (Day 21): Emulsify 100 µg of CII in Incomplete Freund's Adjuvant (IFA). Administer a 100 µL booster injection intradermally at the base of the tail.[12]
-
-
Experimental Groups (n=8-10 mice/group):
-
Group 1 (Normal Control): No CIA induction, receives vehicle.
-
Group 2 (CIA Control): CIA induction, receives vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.
-
Group 3 (this compound Low Dose): CIA induction, receives this compound (e.g., 25 mg/kg) daily by oral gavage.
-
Group 4 (this compound High Dose): CIA induction, receives this compound (e.g., 50 mg/kg) daily by oral gavage.
-
Group 5 (Positive Control): CIA induction, receives Methotrexate (e.g., 1 mg/kg) intraperitoneally, twice a week.[11]
-
-
Treatment: Begin treatment on Day 21 (day of booster) and continue until Day 42.
-
Endpoint Measurements:
-
Clinical Assessment (Daily from Day 21): Score paws for inflammation on a scale of 0-4 (0=normal, 1=mild swelling of one or two toes, 2=moderate swelling of multiple toes, 3=swelling of the entire paw, 4=severe swelling/ankylosis). The maximum score per mouse is 16.[14]
-
Body Weight: Monitor every 3 days.
-
Histopathology (Day 42): Euthanize mice, collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis (Day 42): Collect blood serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA. Collect spleen or paw tissue to measure oxidative stress markers (Malondialdehyde - MDA) and antioxidant enzymes (Superoxide Dismutase - SOD, Glutathione Peroxidase - GPx).
-
2.2. Data Presentation
Table 1: Quantitative Outcomes in CIA Model
| Parameter | Normal Control | CIA Control | This compound (25 mg/kg) | This compound (50 mg/kg) | Methotrexate (1 mg/kg) |
|---|---|---|---|---|---|
| Mean Arthritis Score (Day 42) | 0.0 ± 0.0 | 11.5 ± 1.2 | 7.8 ± 0.9* | 5.2 ± 0.7** | 4.5 ± 0.6** |
| Paw Swelling (mm) | 1.5 ± 0.1 | 3.8 ± 0.3 | 2.9 ± 0.2* | 2.1 ± 0.2** | 2.0 ± 0.1** |
| Serum TNF-α (pg/mL) | 15.2 ± 2.1 | 150.6 ± 15.8 | 95.4 ± 10.1* | 60.1 ± 8.5** | 55.7 ± 7.9** |
| Tissue MDA (nmol/mg protein) | 1.2 ± 0.2 | 4.5 ± 0.5 | 3.1 ± 0.4* | 2.0 ± 0.3** | 1.8 ± 0.2** |
| Tissue SOD (U/mg protein) | 120.5 ± 10.1 | 55.2 ± 6.3 | 80.7 ± 7.5* | 105.3 ± 9.2** | 110.1 ± 9.8** |
Note: Data are represented as mean ± SD. *p < 0.05, **p < 0.01 vs. CIA Control. Data are hypothetical.
Protocol 2: Evaluation of Anti-inflammatory Activity in a DSS-Induced Colitis Mouse Model
Dextran sulfate sodium (DSS)-induced colitis is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis. It is characterized by damage to the colonic epithelium, leading to inflammation, bloody diarrhea, and weight loss.[15][16]
3.1. Methodology
-
Animals: C57BL/6 mice, 7-9 weeks old.[17]
-
Induction of Acute Colitis: Administer 2.5-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[16][18] Control mice receive regular drinking water.
-
Experimental Groups (n=8-10 mice/group):
-
Group 1 (Normal Control): Receives regular water and vehicle.
-
Group 2 (DSS Control): Receives DSS water and vehicle daily by oral gavage.
-
Group 3 (this compound Low Dose): Receives DSS water and this compound (e.g., 50 mg/kg) daily by oral gavage.
-
Group 4 (this compound High Dose): Receives DSS water and this compound (e.g., 100 mg/kg) daily by oral gavage.
-
Group 5 (Positive Control): Receives DSS water and Sulfasalazine (e.g., 100 mg/kg) daily by oral gavage.
-
-
Treatment: Administer treatments daily via oral gavage, starting concurrently with DSS administration (Day 0) and continuing for 7-10 days.
-
Endpoint Measurements:
-
Disease Activity Index (DAI) (Daily): Calculate DAI based on a composite score of weight loss, stool consistency, and rectal bleeding (each scored 0-4).[15]
-
Colon Length (Endpoint): Euthanize mice and measure the length of the colon from the cecum to the anus. Colon shortening is a key indicator of inflammation.[18]
-
Histopathology (Endpoint): Collect distal colon segments, fix in formalin, and prepare H&E-stained sections. Score for severity of inflammation, crypt damage, and epithelial ulceration.
-
Myeloperoxidase (MPO) Activity (Endpoint): Measure MPO activity in colon tissue as an indicator of neutrophil infiltration.
-
Cytokine Analysis (Endpoint): Analyze colonic tissue homogenates for key inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or qPCR.
-
3.2. Data Presentation
Table 2: Quantitative Outcomes in DSS-Induced Colitis Model
| Parameter | Normal Control | DSS Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Sulfasalazine (100 mg/kg) |
|---|---|---|---|---|---|
| Mean DAI Score (Day 7) | 0.0 ± 0.0 | 10.2 ± 1.1 | 6.5 ± 0.8* | 4.1 ± 0.6** | 3.8 ± 0.5** |
| Colon Length (cm) | 9.5 ± 0.5 | 5.8 ± 0.4 | 7.1 ± 0.5* | 8.2 ± 0.6** | 8.5 ± 0.4** |
| MPO Activity (U/g tissue) | 0.5 ± 0.1 | 5.2 ± 0.7 | 3.1 ± 0.5* | 1.9 ± 0.4** | 1.5 ± 0.3** |
| Colon TNF-α mRNA (fold change) | 1.0 ± 0.2 | 12.5 ± 2.1 | 7.2 ± 1.5* | 3.8 ± 0.9** | 3.1 ± 0.7** |
Note: Data are represented as mean ± SD. *p < 0.05, **p < 0.01 vs. DSS Control. Data are hypothetical.
Protocol 3: Evaluation of Anti-cancer Activity in a Tumor Xenograft Mouse Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the efficacy of novel therapeutic agents.[19][20][21]
4.1. Methodology
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), 6-8 weeks old.
-
Cell Culture and Implantation:
-
Culture a human cancer cell line relevant to this compound's potential mechanism (e.g., colorectal cancer HCT-116, breast cancer MDA-MB-231).
-
Harvest cells and resuspend in a sterile solution (e.g., PBS and Matrigel, 1:1 ratio).
-
Subcutaneously inject 1-5 x 10^6 cells into the right flank of each mouse.[22]
-
-
Experimental Groups (n=8-10 mice/group):
-
Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into groups.[23]
-
Group 1 (Vehicle Control): Receives vehicle (e.g., DMSO/Saline) daily by oral gavage.
-
Group 2 (this compound Low Dose): Receives this compound (e.g., 50 mg/kg) daily by oral gavage.
-
Group 3 (this compound High Dose): Receives this compound (e.g., 100 mg/kg) daily by oral gavage.
-
Group 4 (Positive Control): Receives a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil for colorectal cancer) via intraperitoneal injection as per established protocols.
-
-
Treatment: Administer treatments for a defined period (e.g., 21-28 days).
-
Endpoint Measurements:
-
Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume using the formula: (Length x Width²) / 2.[22]
-
Body Weight: Monitor every 2-3 days as an indicator of systemic toxicity.
-
Tumor Weight (Endpoint): At the end of the study, euthanize mice and excise tumors for final weight measurement.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of proliferation (Ki-67), apoptosis (cleaved Caspase-3), and angiogenesis (CD31).
-
Western Blot Analysis: Analyze tumor lysates for modulation of key signaling proteins (e.g., p-Akt, p-ERK, Bcl-2, Bax).[24]
-
4.2. Data Presentation
Table 3: Quantitative Outcomes in Tumor Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Positive Control |
|---|---|---|---|---|
| Final Tumor Volume (mm³) | 1550 ± 210 | 1020 ± 150* | 650 ± 95** | 480 ± 80** |
| Final Tumor Weight (g) | 1.6 ± 0.2 | 1.1 ± 0.15* | 0.7 ± 0.1** | 0.5 ± 0.08** |
| Ki-67 Positive Cells (%) | 85 ± 7 | 60 ± 9* | 35 ± 6** | 25 ± 5** |
| Cleaved Caspase-3 Positive Cells (%) | 5 ± 2 | 15 ± 4* | 28 ± 5** | 35 ± 6** |
Note: Data are represented as mean ± SD. *p < 0.05, **p < 0.01 vs. Vehicle Control. Data are hypothetical.
Section 5: Postulated Mechanisms of Action of this compound
The following diagrams illustrate the potential signaling pathways through which this compound may exert its biological effects.
Antioxidant and Anti-inflammatory Pathways
This compound likely reduces inflammation by scavenging reactive oxygen species (ROS) and inhibiting pro-inflammatory signaling cascades like NF-κB.[1][7]
Caption: Postulated antioxidant and anti-inflammatory mechanisms of this compound.
Anti-cancer Signaling Pathways
This compound may inhibit cancer progression by modulating signaling pathways that control cell survival, proliferation, and apoptosis, such as the PI3K/Akt pathway.[24][25]
Caption: Postulated anti-cancer signaling mechanism of this compound.
References
- 1. This compound | 76746-56-0 | Benchchem [benchchem.com]
- 2. Tannin Bioactivity | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural compounds as anticancer agents: Experimental evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure, occurrence and biological activity of ellagitannins: a general review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Frontiers | A toxicological assessment of Hericium erinaceus (Lion’s mane) and Trametes versicolor (Turkey tail) mushroom powders [frontiersin.org]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Parishin E from ginger-processed Gastrodia elata Bl. alleviates rheumatoid arthritis by regulating histone 3 lactylation at H3K18la and H3K27la sites [frontiersin.org]
- 11. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 12. Frontiers | How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates [frontiersin.org]
- 13. criver.com [criver.com]
- 14. animal.research.wvu.edu [animal.research.wvu.edu]
- 15. researchgate.net [researchgate.net]
- 16. mpbio.com [mpbio.com]
- 17. 4.3. DSS-Induced Colitis Mouse Model [bio-protocol.org]
- 18. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 19. ijpbs.com [ijpbs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. WTAP-mediated m6A modification regulates NLRP3/Caspase-1/GSDMD to inhibit pyroptosis and exacerbate colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Aceritannin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of Aceritannin (also known as Ginnalin A) and its derivatives. This compound, a gallotannin found in plants of the Acer genus, has garnered significant interest for its diverse biological activities. The protocols outlined below are intended to serve as a detailed guide for the chemical synthesis of these compounds for research and drug development purposes.
Overview of this compound and its Derivatives
This compound is a hydrolyzable tannin with the chemical structure 3,6-di-O-galloyl-1,5-anhydro-D-glucitol . Unlike many other gallotannins that have a glucose core, this compound and its analogues are characterized by a 1,5-anhydro-D-glucitol moiety. Derivatives of this compound typically vary in the number and position of the galloyl groups attached to this central core.
The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to achieve the desired regioselectivity. The general synthetic strategy involves:
-
Synthesis or acquisition of the 1,5-anhydro-D-glucitol core.
-
Protection of the hydroxyl groups that are to remain unsubstituted.
-
Galloylation of the desired hydroxyl groups.
-
Deprotection to yield the final product.
Experimental Protocols
Synthesis of the Core Structure: 1,5-Anhydro-D-glucitol
While 1,5-anhydro-D-glucitol is commercially available, it can also be synthesized from D-glucose through established methods.
General Protocol for the Selective Galloylation of 1,5-Anhydro-D-glucitol to Synthesize this compound (3,6-di-O-galloyl-1,5-anhydro-D-glucitol)
This protocol is adapted from general methods for the selective acylation of polyols and is a conceptual guide. Specific details may need to be optimized based on laboratory conditions and desired scale.
Materials:
-
1,5-Anhydro-D-glucitol
-
Tri-O-acetylgalloyl chloride (or another protected gallic acid derivative)
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
-
4-Dimethylaminopyridine (DMAP)
-
Protecting group reagents (e.g., TBDMS-Cl, Trityl-Cl)
-
Deprotection reagents (e.g., TBAF, mild acid)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Step 1: Selective Protection of 1,5-Anhydro-D-glucitol
To achieve galloylation at the C3 and C6 positions, the hydroxyl groups at C2 and C4 must be protected. A common strategy involves the formation of a 2,4-O-benzylidene acetal.
-
Suspend 1,5-anhydro-D-glucitol in a suitable solvent (e.g., acetonitrile).
-
Add a Lewis acid catalyst (e.g., zinc chloride).
-
Add benzaldehyde dimethyl acetal and stir at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the product (2,4-O-benzylidene-1,5-anhydro-D-glucitol) by column chromatography.
Step 2: Galloylation
-
Dissolve the protected 1,5-anhydro-D-glucitol in dry pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add tri-O-acetylgalloyl chloride (2.2 equivalents) dropwise. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (2,4-O-benzylidene-3,6-di-O-(tri-O-acetylgalloyl)-1,5-anhydro-D-glucitol) by silica gel column chromatography.
Step 3: Deprotection
-
Removal of the acetyl protecting groups from the galloyl moieties: Dissolve the product from Step 2 in methanol and add a catalytic amount of sodium methoxide. Stir at room temperature until deacetylation is complete (monitored by TLC). Neutralize with a mild acid and purify.
-
Removal of the benzylidene acetal: The resulting di-galloylated product is then subjected to hydrogenolysis (e.g., using H₂ gas and a palladium catalyst on carbon) to remove the benzylidene protecting group.
Step 4: Final Purification
The final product, this compound (3,6-di-O-galloyl-1,5-anhydro-D-glucitol), is purified by column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Steps |
| 1,5-Anhydro-D-glucitol | C₆H₁₂O₅ | 164.16 | Starting Material |
| 2,4-O-Benzylidene-1,5-anhydro-D-glucitol | C₁₃H₁₆O₅ | 252.26 | Protection |
| 2,4-O-Benzylidene-3,6-di-O-(tri-O-acetylgalloyl)-1,5-anhydro-D-glucitol | C₄₃H₄₀O₂₁ | 896.77 | Galloylation |
| This compound (Ginnalin A) | C₂₀H₂₀O₁₃ | 468.37 | Deprotection |
Visualizations
Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: General experimental workflow.
Signaling Pathways of Interest
This compound and its derivatives have been reported to modulate several signaling pathways, making them attractive candidates for drug development.
Caption: Potential signaling pathways.
These protocols and notes are intended for guidance and may require optimization. Standard laboratory safety procedures should be followed at all times.
Measuring the ROS Scavenging Activity of Ginnalin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ginnalin A, a gallotannin found in plants of the Acer genus, has garnered significant interest for its potent antioxidant and anti-inflammatory properties. As a polyphenolic compound, its ability to scavenge reactive oxygen species (ROS) is a key aspect of its therapeutic potential. Elevated ROS levels are implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Therefore, accurate and comprehensive measurement of the ROS scavenging activity of ginnalin A is crucial for its development as a potential therapeutic agent.
This document provides detailed application notes and experimental protocols for assessing the ROS scavenging activity of ginnalin A. The methodologies cover both direct chemical scavenging assays and cell-based assays that reflect the compound's activity in a biological context, including its ability to modulate intracellular antioxidant defense mechanisms.
Chemical and Physical Properties of Ginnalin A
A thorough understanding of the physicochemical properties of ginnalin A is essential for accurate experimental design and data interpretation.
| Property | Value/Description | Source |
| Molecular Formula | C₂₀H₂₀O₁₃ | N/A |
| Molecular Weight | 468.37 g/mol | N/A |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |
| Storage | Store at -20°C for long-term stability. | |
| Stability | Stable for several weeks at ambient temperature during shipping. |
Experimental Protocols
Preparation of Ginnalin A Stock Solutions
Proper preparation of ginnalin A stock solutions is critical for obtaining reproducible results. Given its solubility, DMSO is the recommended solvent.
Protocol:
-
Weigh the desired amount of ginnalin A powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions for assays, dilute the stock solution in the appropriate assay buffer or cell culture medium. Crucially, ensure the final concentration of DMSO in the assay does not exceed 0.5% (v/v) for chemical assays and 0.1% (v/v) for cell-based assays to avoid solvent-induced artifacts .
Part I: Direct Radical Scavenging Assays
These in vitro assays provide a rapid and cost-effective method to evaluate the direct radical-scavenging capacity of ginnalin A.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Protect the solution from light by wrapping the container in aluminum foil.
-
Ginnalin A Working Solutions: Prepare a series of dilutions of the ginnalin A stock solution in methanol to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the ginnalin A working solutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with ginnalin A or the positive control.
-
-
Plot the percentage of scavenging activity against the concentration of ginnalin A to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ radical has a characteristic blue-green color. Antioxidants that can donate an electron to the ABTS•⁺ radical reduce it back to its colorless form, leading to a decrease in absorbance at 734 nm.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•⁺ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Ginnalin A Working Solutions: Prepare a series of dilutions of the ginnalin A stock solution in methanol.
-
Positive Control: Prepare a series of dilutions of Trolox in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the ginnalin A working solutions, positive control, or methanol (as a blank) to the respective wells.
-
Incubate the plate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•⁺ radical scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value for ginnalin A. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Data Presentation for Direct Radical Scavenging Assays
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | TEAC Value |
| Ginnalin A | Insert experimental value | Insert experimental value | Insert experimental value |
| Ascorbic Acid (Control) | Insert experimental value | N/A | N/A |
| Trolox (Control) | N/A | Insert experimental value | 1.0 |
Part II: Cellular Assays for ROS Scavenging and Antioxidant Response
Cell-based assays provide a more biologically relevant assessment of ginnalin A's antioxidant activity by considering factors such as cell permeability and metabolic effects.
Cellular ROS Scavenging Assay using DCFH-DA
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HaCaT keratinocytes, SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of ginnalin A (e.g., 1, 5, 10, 25, 50 µM) for a specified period (e.g., 1-24 hours). Include a vehicle control (medium with 0.1% DMSO).
-
-
Induction of Oxidative Stress:
-
Induce ROS production by treating the cells with an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a short period (e.g., 30-60 minutes). A control group without the inducer should also be included.
-
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells once with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated groups to the control group (cells treated with the ROS inducer but not ginnalin A).
-
Calculate the percentage reduction in ROS levels.
-
Data Presentation for Cellular ROS Scavenging Assay
| Treatment | Concentration (µM) | % Reduction in ROS Levels |
| Ginnalin A | 1 | Insert experimental value |
| 5 | Insert experimental value | |
| 10 | Insert experimental value | |
| 25 | Insert experimental value | |
| 50 | Insert experimental value | |
| N-acetylcysteine (NAC) (Positive Control) | Specify concentration | Insert experimental value |
Assessment of Nrf2 Signaling Pathway Activation
Principle: The transcription factor Nrf2 is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or inducers like ginnalin A, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with ginnalin A as described in the cellular ROS assay.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
Use Lamin B1 as a nuclear loading control and β-actin or GAPDH as a cytoplasmic loading control.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the nuclear Nrf2 levels to the Lamin B1 levels.
-
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with ginnalin A.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Data Presentation for Nrf2 Pathway Activation
Table 3: Nrf2 Nuclear Translocation
| Treatment | Concentration (µM) | Relative Nuclear Nrf2 Level (Fold Change) |
|---|---|---|
| Ginnalin A | 1 | Insert experimental value |
| 10 | Insert experimental value | |
| 50 | Insert experimental value |
| Sulforaphane (Positive Control) | Specify concentration | Insert experimental value |
Table 4: Relative mRNA Expression of Nrf2 Target Genes
| Treatment | Concentration (µM) | HO-1 mRNA (Fold Change) | NQO1 mRNA (Fold Change) |
|---|---|---|---|
| Ginnalin A | 1 | Insert experimental value | Insert experimental value |
| 10 | Insert experimental value | Insert experimental value | |
| 50 | Insert experimental value | Insert experimental value |
| Sulforaphane (Positive Control) | Specify concentration | Insert experimental value | Insert experimental value |
Visualizations
Caption: Overall experimental workflow for assessing ginnalin A's ROS scavenging activity.
Caption: Nrf2 signaling pathway activation by ginnalin A.
Aceritannin as a potential therapeutic agent in preclinical models
Application Notes and Protocols for Researchers
Introduction:
Aceritannin, also known as Acertannin or Ginnalin A, is a gallotannin found in various species of the Acer (maple) genus. Preclinical research has identified this compound as a promising therapeutic agent with a range of biological activities, including anticancer, anti-inflammatory, neuroprotective, and α-glucosidase inhibitory effects. These properties suggest its potential for development as a novel therapeutic for a variety of diseases.
This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in investigating the therapeutic potential of this compound in preclinical models. The information is compiled from a comprehensive review of existing scientific literature.
Therapeutic Potential and Mechanism of Action
This compound has demonstrated efficacy in several preclinical models, primarily through the modulation of key signaling pathways involved in cell survival, proliferation, and inflammation.
Anticancer Activity
This compound exhibits potent anticancer effects across a range of cancer cell lines, including colon, breast, hepatocellular, and neuroblastoma cells.[1] Its primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Signaling Pathways Involved in Anticancer Activity:
-
Apoptosis Induction: this compound promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as caspases (CASP3, CASP8, CASP9), p53, and BAX, while downregulating the anti-apoptotic protein BCL-2.[2] This shifts the cellular balance towards cell death in cancer cells.
-
Nrf2/HO-1 Pathway Activation: In colon cancer cells, this compound activates the Nrf2 signaling pathway.[3] This leads to the upregulation of antioxidant and detoxification enzymes like heme oxygenase-1 (HO-1), which can contribute to its chemopreventive effects.
-
TGF-β Pathway Inhibition: this compound has been shown to block the TGF-β signaling pathway, which is often dysregulated in cancer and promotes tumor growth and metastasis.[2]
Diagram of this compound's Anticancer Signaling Pathways:
Caption: Signaling pathways modulated by this compound in cancer cells.
Neuroprotective Effects
This compound has shown potential in protecting neuronal cells from oxidative stress-induced damage, a key factor in neurodegenerative diseases. Its neuroprotective mechanism is linked to the activation of the Nrf2 pathway, similar to its anticancer effects, leading to the production of antioxidant enzymes that combat reactive oxygen species (ROS).
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are under investigation, with preliminary evidence suggesting its ability to modulate inflammatory pathways. This could have therapeutic implications for a variety of inflammatory conditions.
α-Glucosidase Inhibition
This compound is a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. By inhibiting this enzyme, this compound can delay the absorption of glucose, suggesting its potential as a therapeutic agent for managing type 2 diabetes.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | 24.8 | [1] |
| SW480 | Colon Cancer | 22.0 | [1] |
| SW620 | Colon Cancer | 39.7 | [1] |
| Hep3B | Hepatocellular Carcinoma | 155 | [4] |
| SH-SY5Y | Neuroblastoma | 70-150 µg/mL | [2] |
| N18TG2 | Neuroblastoma | 70-150 µg/mL | [2] |
Table 2: In Vivo Anticancer Activity of a Saponin-Rich Fraction (GSSRF) in a DLA-Induced Solid Tumor Model (Illustrative Example)
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) (Day 30) | Tumor Weight (g) (Day 30) | % Reduction in Tumor Weight | Reference |
| Control | - | 0.85 ± 0.01 | 7.86 ± 0.25 | - | [5] |
| GSSRF | 100 | 0.51 ± 0.01 | 4.19 ± 0.34 | 46.70% | [5] |
| GSSRF | 200 | 0.48 ± 0.01 | 3.08 ± 0.04 | 60.80% | [5] |
| Cisplatin | - | 0.42 ± 0.01 | 0.92 ± 0.17 | 88.32% | [5] |
Note: Data for a saponin-rich fraction is provided as an illustrative example of in vivo anticancer studies. Specific in vivo data for pure this compound requires further investigation.
Table 3: Effect of this compound on Apoptosis-Related Gene Expression in Hep3B Cells
| Gene | Fold Change in Expression | Reference |
| CASP3 | 12.09 | [4] |
| CASP8 | 10.14 | [4] |
| CASP9 | 3.37 | [4] |
| CYCS | 16.15 | [4] |
| p53 | 4.15 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.[1][6][7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from a dose-response curve.
Experimental Workflow for Cell Viability Assay:
Caption: Workflow for the MTT cell viability assay.
Gene Expression Analysis (qPCR)
This protocol is used to quantify the changes in the expression of target genes (e.g., apoptosis-related genes) in response to this compound treatment.[9][10][11][12]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and untreated cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target genes and the housekeeping gene.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the fold change in gene expression in the treated cells relative to the untreated cells, normalized to the housekeeping gene.
Protein Expression Analysis (Western Blot)
This protocol is used to detect and quantify changes in the levels of specific proteins (e.g., Nrf2, HO-1, caspases) following treatment with this compound.[13][14][15]
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against target proteins
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells in lysis buffer and determine the protein concentration using a protein assay kit.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
α-Glucosidase Inhibition Assay
This protocol is used to determine the inhibitory activity of this compound on the α-glucosidase enzyme.[16][17][18][19][20]
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound solution
-
Sodium carbonate (Na₂CO₃) solution
-
96-well plate
-
Plate reader
Procedure:
-
Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of this compound solution at various concentrations, and 25 µL of α-glucosidase solution (0.1 U/mL).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.
-
Substrate Addition: Add 25 µL of pNPG solution (0.5 mM) to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity. The IC50 value can be determined from a dose-response curve.
Conclusion
The preclinical data strongly suggest that this compound is a promising natural compound with multifaceted therapeutic potential, particularly in the field of oncology. The detailed protocols provided herein offer a framework for researchers to further investigate its mechanisms of action and evaluate its efficacy in various disease models. Further in-depth in vivo studies are warranted to translate these promising preclinical findings into potential clinical applications.
References
- 1. researchhub.com [researchhub.com]
- 2. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]
- 3. elgalabwater.com [elgalabwater.com]
- 4. doaj.org [doaj.org]
- 5. mdpi.com [mdpi.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Expression analysis of apoptotic-related genes [bio-protocol.org]
- 10. 2.6. Cardiac expression analysis of apoptosis related genes [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Resveratrol Alleviates Effects of LPS on Estrogen Synthesis, Oxidative Stress, Inflammation, and Pyroptosis of Goat Granulosa Cells by Activating the PPARG/NRF2/HO-1 Signaling Pathway [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.ipb.ac.id [journal.ipb.ac.id]
- 19. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aceritannin Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Aceritannins from Acer species.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Aceritannin extraction yield is significantly lower than expected. What are the common causes?
Low extraction yields can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Plant Material: The species of Acer, the specific plant part used (e.g., bark, leaves), harvest time, and storage conditions can all significantly impact the tannin content.
-
Solvent Selection: The choice of solvent and its concentration are critical. Water is a common solvent for tannin extraction, but mixtures with organic solvents like ethanol or acetone often provide higher yields. For instance, 70% aqueous acetone has been reported as highly efficient for proanthocyanidin extraction from grape skins.[1] The polarity of the solvent must match that of the target tannins.
-
Extraction Method: The efficiency of different extraction techniques varies. While traditional methods like maceration and Soxhlet extraction are common, modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve yields and reduce extraction times.[2][3][4]
-
Extraction Parameters: Temperature, time, and the solid-to-liquid ratio are crucial parameters. High temperatures can enhance extraction but may also lead to the degradation of heat-sensitive tannins.[4][5]
-
Particle Size: The surface area of the plant material available for solvent contact is important. Grinding the material to a smaller particle size can improve extraction efficiency.[5]
Q2: How do I choose the optimal solvent for my this compound extraction?
The ideal solvent depends on the specific type of tannins you are targeting. Generally, polar solvents are used for tannin extraction.[6] Here's a general guide:
-
Water: A simple, environmentally friendly, and cost-effective solvent. It is often used in industrial-scale extractions.[6]
-
Aqueous Ethanol/Methanol: Mixtures of water with ethanol or methanol are highly effective for extracting a broad range of polyphenols, including tannins.[3] An 80% methanol concentration was found to be suitable for extracting active components from Acer truncatum seed oil residue.[7]
-
Aqueous Acetone: A 50-70% acetone solution is often considered one of the most efficient solvents for extracting condensed tannins.[1]
To determine the optimal solvent, it is recommended to perform small-scale pilot extractions with a few different solvents and solvent concentrations and compare the yields.
Q3: Can increasing the extraction temperature always improve the yield?
Not necessarily. While higher temperatures generally increase the rate of extraction, there is a risk of degrading the tannins, especially if they are thermally unstable.[5][6] For some processes, extending the extraction time at a lower temperature is preferable.[6] The optimal temperature depends on the specific tannins and the solvent used. For example, one study on Acer mono bark found an optimal extraction temperature of around 85°C.[8]
Q4: I'm using an ultrasound-assisted extraction (UAE) method, but my yield is still low. What can I do?
While UAE can enhance extraction, several factors might still limit the yield:
-
Insufficient Sonication Time: Ensure the sonication time is adequate for the solvent to penetrate the plant material and for the cell walls to be disrupted.
-
Inappropriate Solvent: Even with sonication, the solvent must be appropriate for the target tannins.
-
Heat Generation: Ultrasound can generate heat, which might degrade thermolabile compounds.[2] Consider using a cooling bath to maintain a constant, optimal temperature.
-
Solid-to-Liquid Ratio: A high concentration of solid material can hinder the cavitation effect of the ultrasound. Experiment with different ratios to find the optimum.
Q5: My extract appears to have low purity. How can I improve this?
Low purity can be due to the co-extraction of other compounds like sugars, proteins, and pigments. Consider the following:
-
Solvent Polarity: Using a solvent with a polarity that is highly selective for tannins can help.
-
Sequential Extraction: A multi-step extraction with solvents of varying polarities can be used to remove impurities. Start with a non-polar solvent to remove lipids and then proceed with a more polar solvent for tannin extraction.
-
Purification Steps: After the initial extraction, further purification using techniques like liquid-liquid partitioning or column chromatography is often necessary.[2][9]
Data Presentation
Table 1: Optimization of Extraction Conditions for Acer mono Bark
| Parameter | Optimal Condition for Highest Yield | Optimal Condition for DPPH Radical Scavenging | Optimal Condition for SOD-like Activity | Optimal Condition for Total Polyphenol Content | Overall Optimized Condition |
| Temperature (°C) | 83.48 | 88.50 | 85.21 | 81.51 | 85 |
| Pressure (MPa) | 54.36 | 49.69 | 53.28 | 52.92 | 52 |
| Time (minutes) | 13.08 | 15.08 | 15.83 | 14.79 | 14 |
| Result | 13.10% Yield | 92.89% Activity | 40.69% Activity | 4.23 mg/g | - |
Source: Adapted from Kim et al., 2014[8]
Table 2: Optimization of Hydrothermal Extraction for Acer tegmentosum
| Parameter | Condition | Result (Total Phenolic Content) |
| Temperature | ≥85 °C (at 2h, ratio 80) | 276.95 ± 8.43 mg GAE/g |
| Time | 6–8 h (at 85°C, ratio 80) | Highest DPPH activity (30.44–31.06%) |
| Solvent-to-Solid Ratio | 80–320 (at 85°C, 2h) | Optimal for TPC extraction |
| Overall Optimized | 89.34 °C, 7.36 h, 184.09 ratio | 276.70 ± 10.11 mg GAE/g (predicted) |
Source: Adapted from a 2022 study on Acer tegmentosum.[10]
Experimental Protocols
Protocol 1: General Solid-Liquid Extraction for Tannins
This protocol provides a general procedure for solvent extraction of tannins from Acer species.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., bark, leaves) at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.
-
Add the chosen solvent (e.g., 70% aqueous acetone) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Agitate the mixture using a magnetic stirrer or an orbital shaker at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2 hours).
-
-
Filtration and Concentration:
-
Separate the solid residue from the liquid extract by vacuum filtration through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to avoid degradation of the tannins.
-
-
Drying and Storage:
-
Lyophilize (freeze-dry) the concentrated extract to obtain a dry powder.
-
Store the dried extract in an airtight, light-protected container at a low temperature (e.g., -20°C) until further analysis.
-
Protocol 2: Quantification of Total Tannin Content (Spectrophotometric Method)
This protocol outlines a method to quantify the total tannin content in the extract.
-
Reagent Preparation:
-
Prepare a standard solution of tannic acid (e.g., 1 mg/mL).
-
Prepare a solution of ammonium ferric citrate.
-
Prepare an ammonia solution.
-
-
Standard Curve:
-
Prepare a series of dilutions of the tannic acid standard solution.
-
To each dilution, add the ammonium ferric citrate and ammonia solutions.
-
Measure the absorbance of each solution at a specific wavelength (e.g., 525 nm) using a spectrophotometer.
-
Plot a standard curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Dissolve a known amount of the dried extract in the extraction solvent.
-
Treat the sample solution with ammonium ferric citrate and ammonia in the same manner as the standards.
-
Measure the absorbance of the sample.
-
Determine the tannin concentration in the sample by interpolating its absorbance on the standard curve.
-
For a detailed protocol, refer to established spectrophotometric methods for tannin quantification.[11]
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Low this compound Yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 3. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing the Process: Factors Influencing Tannin Extraction Efficiency [greenskybio.com]
- 6. Technological Application of Tannin-Based Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response Surface Optimization of Extraction Conditions for the Active Components with High Acetylcholinesterase Inhibitory Activity and Identification of Key Metabolites from Acer truncatum Seed Oil Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of extraction process for enhancement of antioxidant activity of Acer mono bark | Journal of Applied Botany and Food Quality [ojs.openagrar.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
Technical Support Center: Improving the Solubility of Aceritannin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving aceritannin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound belongs to the gallotannin class of polyphenols, which are found in various species of the Acer (maple) genus.[1] Like many tannins, this compound can be challenging to dissolve in aqueous solutions commonly used for in vitro assays, such as cell culture media. This is due to its complex polyphenolic structure, which can lead to precipitation and aggregation, affecting the accuracy and reproducibility of experimental results.
Q2: What are the recommended starting solvents for creating an this compound stock solution?
A2: Based on common practices for dissolving polyphenolic compounds, the following solvents are recommended for creating a concentrated stock solution of this compound:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for dissolving a wide range of organic molecules for cell culture applications.
-
Ethanol (EtOH): High-grade, absolute ethanol can also be used.
-
Glycerol: Can be used to prevent the precipitation of tannins in ethanol-based extracts.[2]
Q3: What causes this compound to precipitate when I add my stock solution to the cell culture medium?
A3: Precipitation upon addition of a DMSO or ethanol stock solution to an aqueous medium is a common issue.[3] This is primarily due to a change in solvent polarity. This compound is soluble in the organic solvent but may not be soluble in the resulting mixture of solvent and aqueous medium. Other factors that can contribute to precipitation in cell culture media include temperature shifts, changes in pH, and interactions with salts and proteins in the medium.[4]
Q4: What is the maximum concentration of DMSO or ethanol that is safe for most cell lines?
A4: The tolerance of cell lines to organic solvents varies. However, a general guideline is to keep the final concentration of DMSO or ethanol in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. | Increase the solvent volume gradually. Use sonication or gentle warming (be cautious of degradation with heat) to aid dissolution. |
| The this compound extract may contain impurities. | Consider purifying the extract using appropriate chromatographic techniques. | |
| A precipitate forms immediately upon adding the this compound stock solution to the culture medium. | The concentration of the stock solution is too high, leading to insolubility upon dilution. | Prepare a less concentrated stock solution. Add the stock solution to the medium dropwise while gently vortexing to ensure rapid and even dispersion. |
| The change in solvent polarity is causing the compound to fall out of solution.[5] | Try a co-solvent system. For example, dissolve the this compound in a small amount of DMSO and then dilute this with a larger volume of a less non-polar solvent like ethanol before adding to the medium. | |
| The pH of the final solution is not optimal for this compound solubility. | Adjust the pH of the culture medium slightly. Note that significant pH changes can affect cell viability. | |
| The culture medium becomes cloudy over time after adding the this compound solution. | Gradual precipitation of this compound or its interaction with media components. | Reduce the final concentration of this compound in the assay. Ensure the stock solution is properly filtered before use. |
| The this compound may be binding to proteins in the serum of the culture medium. | If experimentally feasible, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 10 mg of this compound powder. Note: The molecular weight of this compound can vary depending on its specific chemical structure. For this example, a hypothetical molecular weight of 1000 g/mol is used. Adjust the mass according to the actual molecular weight of your compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile, cell culture-grade DMSO.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warming Medium: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Dilution: To prepare a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to every 1 mL of pre-warmed cell culture medium.
-
Mixing: Immediately after adding the stock solution, gently mix the medium by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation.
-
Application: Use the freshly prepared this compound-containing medium to treat your cells.
Signaling Pathways and Experimental Workflows
This compound, as a gallotannin, may influence several cellular signaling pathways. Below are diagrams illustrating potential pathways that could be investigated in your in vitro assays.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Gallotannin Improves the Photoaged-Related Proteins by Extracellular Signal-Regulated Kinases/c-Jun N-Terminal Kinases Signaling Pathway in Human Epidermal Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
Troubleshooting Aceritannin degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of aceritannin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a hydrolyzable tannin, a type of polyphenol found in various plant species. These compounds are of interest for their potential biological activities. Stability is crucial because degradation can lead to a loss of biological activity and the formation of confounding byproducts, impacting experimental reproducibility and the validity of research findings.
Q2: What are the primary factors that contribute to this compound degradation?
Several factors can contribute to the degradation of this compound, including:
-
Temperature: Higher temperatures can accelerate the hydrolysis of ester bonds within the molecule.
-
pH: Both acidic and alkaline conditions can promote hydrolysis.
-
Light: Exposure to UV light can induce photochemical degradation.
-
Oxygen: Oxidative degradation can occur, especially in the presence of metal ions.
-
Moisture: The presence of water can facilitate hydrolysis.
-
Microbial Contamination: Bacteria and fungi can produce enzymes, such as tannase, that specifically break down hydrolyzable tannins.[1][2][3]
Q3: What are the visible signs of this compound degradation?
Degradation of this compound in solution may be indicated by:
-
A change in color, often a yellowing or browning of the solution.
-
The formation of a precipitate.
-
A noticeable change in the pH of the solution.
Q4: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed, opaque container. |
| In Solvent | -80°C | 1 year | Use an appropriate, dry solvent and purge with inert gas. |
Data sourced from supplier recommendations.[4]
Q5: Which solvents are recommended for dissolving this compound?
Commonly used solvents include DMSO, ethanol, and water.[4] The choice of solvent can impact stability, so it is crucial to use high-purity, dry solvents. For biological experiments, ensure the final concentration of the organic solvent is compatible with your experimental system.[4]
Troubleshooting Guide
Problem: Inconsistent experimental results with this compound.
Inconsistent results are a common indicator of compound instability. Follow this guide to troubleshoot the issue.
Step 1: Evaluate Storage Conditions
-
Question: Were the recommended storage conditions for both the solid compound and the stock solution followed?
-
Action: Refer to the storage conditions table above. If conditions were not met, obtain a fresh vial of this compound and prepare a new stock solution.
Step 2: Assess Solution Preparation and Handling
-
Question: Was the stock solution prepared using a high-purity, dry solvent?
-
Action: Use fresh, unopened solvents when possible. If the solvent can absorb moisture, such as DMSO, use a new, sealed bottle.[4]
-
Question: How many times has the stock solution been freeze-thawed?
-
Action: Minimize freeze-thaw cycles. Aliquot the stock solution into single-use volumes to prevent degradation from repeated temperature changes.
Step 3: Check for Contamination
-
Question: Is there any visible sign of microbial growth in the stock solution?
-
Action: If contamination is suspected, discard the solution. Prepare a new solution using sterile techniques and consider filtering it through a 0.22 µm filter.
Step 4: Quantify this compound Concentration
-
Question: Has the concentration of the working solution been verified recently?
-
Action: Use an analytical method like HPLC or a spectrophotometric assay to confirm the concentration of this compound. A decrease in concentration over time is a direct indication of degradation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Vortex briefly to dissolve the compound completely.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.[4]
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your system.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of two solvents, for example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Standard Preparation: Prepare a series of this compound standards of known concentrations in the mobile phase.
-
Sample Preparation: Dilute your this compound sample to fall within the concentration range of your standards.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector at an appropriate wavelength (e.g., 280 nm).
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes.
-
-
Analysis: Construct a calibration curve from the standards and determine the concentration of your sample. A decrease in the area of the this compound peak and the appearance of new peaks can indicate degradation.
Visualizations
References
How to prevent interference in Aceritannin antioxidant assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and overcoming interference in Aceritannin antioxidant assays.
Troubleshooting Guides
This section addresses specific problems that may arise during the antioxidant analysis of this compound, a gallotannin also known as Ginnalin A (2,6-di-O-galloyl-1,5-anhydro-D-glucitol).[1][2][3]
Question 1: Why am I observing unexpectedly low or inconsistent antioxidant capacity for my this compound sample in the DPPH or ABTS assay?
Possible Causes and Solutions:
-
Interference from Metal Ions: this compound, as a gallotannin, can chelate metal ions present in your sample or reagents. This interaction can reduce the availability of its antioxidant functional groups, leading to an underestimation of its activity.[4]
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Solution: Incorporate a chelating agent like EDTA into your assay buffer to sequester metal ions.
-
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Protein Precipitation: If your this compound extract is not fully purified, residual proteins can interfere with the assay. Tannins are known to bind and precipitate proteins, which can affect the accuracy of the results.[4][5]
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Solution: Implement a protein precipitation step before the assay. Methods include precipitation with trichloroacetic acid (TCA) or cold acetone.
-
-
Solvent Effects: The choice of solvent can significantly impact the antioxidant activity measurement of tannins.
-
Solution: Ensure that your solvent system is optimized for this compound. For gallotannins, aqueous-organic solvent mixtures (e.g., ethanol-water or acetone-water) are often more effective than either solvent alone.
-
-
pH Sensitivity: The antioxidant capacity of phenolic compounds like this compound can be pH-dependent.
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Solution: Maintain a consistent and appropriate pH for the specific assay being used. For instance, the FRAP assay is typically conducted under acidic conditions (pH 3.6).
-
Question 2: My FRAP assay results for this compound are not reproducible. What could be the issue?
Possible Causes and Solutions:
-
Reagent Instability: The FRAP reagent, particularly the TPTZ-Fe(III) complex, can be unstable if not prepared and stored correctly.
-
Solution: Always use freshly prepared FRAP reagent. Store the individual stock solutions as recommended and mix them just before use.
-
-
Reaction Time: The reduction of the ferric-TPTZ complex by antioxidants is a time-dependent reaction. Inconsistent incubation times will lead to variable results.
-
Solution: Strictly adhere to the specified incubation time in your protocol for all samples and standards.
-
-
Interference from Other Reducing Agents: Your sample may contain other reducing agents besides this compound, such as ascorbic acid or reducing sugars, which can inflate the FRAP value.
-
Solution: If significant interference is suspected, consider sample purification steps like solid-phase extraction (SPE) to isolate the phenolic fraction.
-
Frequently Asked Questions (FAQs)
Q1: What is the basic antioxidant mechanism of this compound?
A1: this compound is a gallotannin. Its antioxidant activity stems from the multiple phenolic hydroxyl groups on its galloyl components. These groups can neutralize free radicals by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET).[2]
Q2: Which antioxidant assays are most suitable for this compound?
A2: Assays based on both HAT and SET mechanisms are appropriate for evaluating the antioxidant capacity of this compound. Commonly used assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) assay: A SET-based method where antioxidants reduce the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay: Another SET-based assay involving the reduction of the ABTS radical cation.
-
FRAP (Ferric Reducing Antioxidant Power) assay: A SET-based assay that measures the reduction of a ferric-tripyridyltriazine complex.
-
ORAC (Oxygen Radical Absorbance Capacity) assay: A HAT-based assay that evaluates the scavenging of peroxyl radicals.
Q3: How can I remove protein interference from my this compound samples?
A3: Protein precipitation is a common method to eliminate protein interference. Here are two common protocols:
-
Trichloroacetic Acid (TCA) Precipitation:
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To your sample, add an equal volume of 10% (w/v) TCA.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
The supernatant containing the small molecules, including this compound, can be carefully collected for analysis.
-
-
Acetone Precipitation:
-
Add 4 volumes of cold (-20°C) acetone to your sample.
-
Vortex and incubate at -20°C for at least 60 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant for your assay.
-
Q4: Can the presence of sugars in my plant extract interfere with the antioxidant assays for this compound?
A4: Yes, reducing sugars can interfere with assays that rely on a reduction mechanism, such as the FRAP and DPPH assays, leading to an overestimation of the antioxidant capacity. Non-reducing sugars generally do not interfere. If your extract contains a high concentration of reducing sugars, a sample cleanup step, such as solid-phase extraction (SPE) with a C18 cartridge, may be necessary to separate the phenolic compounds from the sugars.
Quantitative Data Summary
The following table summarizes the potential impact of common interfering substances on popular antioxidant assays and suggests mitigation strategies. The percentage of interference is illustrative and can vary depending on the specific experimental conditions.
| Interfering Substance | Assay Affected | Potential Interference (%) | Mitigation Strategy |
| Proteins | DPPH, ABTS, FRAP, ORAC | 5 - 30% (Underestimation) | Protein precipitation (TCA, Acetone) |
| Metal Ions (e.g., Fe²⁺, Cu²⁺) | DPPH, ABTS, ORAC | 10 - 40% (Underestimation) | Addition of a chelating agent (e.g., EDTA) |
| Reducing Sugars | DPPH, FRAP | 5 - 20% (Overestimation) | Sample purification (e.g., SPE) |
| Ascorbic Acid | DPPH, ABTS, FRAP | Variable (Overestimation) | Chromatographic separation prior to assay |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Prepare a series of this compound standard solutions and your samples in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of your sample or standard to a well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•⁺).
-
Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of your sample or standard to a well in a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of your sample or standard to a well in a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using a known antioxidant like Trolox or ascorbic acid and determine the FRAP value of the samples.
-
Visualizations
Caption: Workflow for removing protein and metal ion interference.
Caption: Troubleshooting logic for inconsistent antioxidant assay results.
Caption: Antioxidant mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 76746-56-0 | Benchchem [benchchem.com]
- 3. Ginnalin A | C20H20O13 | CID 5318457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Impact of tannin addition on the antioxidant activity and sensory character of Malagousia white wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itjfs.com [itjfs.com]
Addressing batch-to-batch variability of Aceritannin extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability in Aceritannin extracts. Our goal is to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a term for a class of hydrolyzable tannins, specifically gallotannins and ellagitannins, extracted from various species of the Acer (Maple) genus. These polyphenolic compounds are investigated for a range of potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-microbial activities. In drug development, they are often studied in the context of metabolic diseases, cancer, and neurodegenerative disorders.
Q2: What are the primary causes of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in botanical extracts like this compound is a significant challenge and stems from multiple sources.[1][2][3] The natural variability of the raw plant material is a primary contributor.[1] Factors such as the plant's genetics, geographical location, climate, soil conditions, and harvest time can all significantly alter the chemical composition of the starting material.[2][3][4] Furthermore, inconsistencies in post-harvest processing, storage, extraction methods (including solvent choice and temperature), and purification processes can lead to different profiles of active compounds and impurities in the final extract.[1][5]
Q3: How can I assess the quality and consistency of a new batch of this compound extract?
A3: A multi-faceted approach is essential for quality control.[6] Initially, a supplier's Certificate of Analysis (COA) should be reviewed for specifications on identity, purity, strength, and contaminant levels.[7] For in-house verification, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) are crucial for creating a chemical "fingerprint" of the extract.[6][8] This allows for a comparison of the phytochemical profile between batches. Quantitative analysis of specific marker compounds (e.g., a known major tannin) via HPLC is also recommended.[7] Spectroscopic methods (UV-Vis, FTIR) can provide additional data on the overall composition.[6][9]
Q4: What information and documentation should I expect from a reputable supplier of this compound extract?
A4: A reliable supplier should provide a comprehensive Certificate of Analysis (COA) with every batch.[7] This document should detail the identity of the plant material (genus, species, and plant part used), the raw herb-to-extract ratio, and the solvents used for extraction.[7] The COA must also include results from quality control tests, such as identity (e.g., HPTLC fingerprint), physical characteristics (appearance, solubility), chemical analysis (assay of marker compounds), and safety testing for contaminants like heavy metals, pesticides, residual solvents, and microbial pathogens.[7][9][10]
Troubleshooting Guide
Q5: My experimental results with a new batch of this compound are inconsistent with previous batches. What are the initial troubleshooting steps?
A5: When encountering inconsistent results, a systematic approach is necessary. First, compare the COAs of the old and new batches, paying close attention to the concentration of marker compounds and the phytochemical profile. If possible, perform an in-house analytical comparison using HPLC to confirm if the chemical fingerprint of the new batch matches the old one. Review your experimental protocol for any unintended variations. If the extract's chemical profile is confirmed to be different, you may need to adjust the concentration used in your experiments to normalize the dose of the active constituents.
Q6: I suspect my this compound extract is impure or contains contaminants that are affecting my experiments. How can I verify this?
A6: Contaminants can significantly impact experimental outcomes. Your supplier's COA should provide data on heavy metals, pesticides, and microbial limits.[7][10] If you suspect other forms of contamination, such as adulteration with material from other plant species, HPTLC or DNA barcoding can be effective identification methods.[11][12] To detect residual solvents from the extraction process, Gas Chromatography (GC) is the standard analytical technique.[6][8]
Q7: How can I standardize my internal lab protocols to minimize the impact of this compound batch variability?
A7: Standardization is key to achieving reproducible results.[5] Always qualify a new batch of extract before using it in large-scale or critical experiments. This involves performing analytical tests (like HPLC) to ensure its profile is consistent with previously used batches that yielded expected results. Prepare stock solutions from a new batch and perform a small-scale pilot experiment to confirm that the biological activity is within the expected range. Always document the batch number in all your experimental records for traceability.
Data and Protocols
Data Presentation
Table 1: Key Factors Contributing to Batch-to-Batch Variability of this compound Extracts
| Factor Category | Specific Variables | Potential Impact on Extract |
| Raw Material (Agronomic) | Plant species/subspecies, geographic origin, climate, soil type, harvest time, and method.[1][4] | Variation in the concentration and ratio of active tannins and other phytochemicals. |
| Post-Harvest Processing | Drying method and conditions, storage duration and environment, grinding/milling process.[5] | Degradation of sensitive compounds, introduction of microbial contaminants. |
| Extraction Process | Solvent type (e.g., water, ethanol, acetone), solvent-to-solid ratio, extraction temperature, duration, and method (e.g., maceration, percolation).[5][13] | Affects the yield and selectivity of extracted compounds, leading to different chemical profiles. |
| Post-Extraction & Manufacturing | Filtration, concentration, drying method (e.g., spray drying), use of excipients or carriers.[5][7] | Alters the final concentration, stability, and physical properties of the extract powder. |
Table 2: Recommended Analytical Techniques for Quality Control of this compound Extracts
| Technique | Purpose | Information Provided |
| HPTLC | Identification & Purity | Provides a characteristic chemical fingerprint for rapid identity confirmation and detection of adulterants.[11] |
| HPLC-UV/DAD | Quantification & Fingerprinting | Accurately quantifies specific marker compounds and provides a detailed, reproducible chromatogram for batch-to-batch comparison.[6][7] |
| LC-MS | Identification & Characterization | Provides molecular weight and structural information for definitive identification of tannins and other constituents.[6] |
| GC-MS | Residual Solvent Analysis | Detects and quantifies residual solvents from the extraction process to ensure safety and purity.[9] |
| ICP-MS | Heavy Metal Analysis | Highly sensitive detection and quantification of heavy metal contaminants like lead, arsenic, and mercury.[9] |
| UV-Vis Spectrophotometry | Total Phenolic/Tannin Content | A rapid and simple method to estimate the total phenolic or tannin content (e.g., Folin-Ciocalteu assay).[6] |
Experimental Protocols
Protocol 1: HPLC Fingerprinting and Quantification of a Marker Compound
-
Sample Preparation: Accurately weigh 10 mg of the this compound extract powder and dissolve it in 10 mL of a 50:50 methanol:water solution. Sonicate for 10 minutes and then centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start at 5% B, ramp to 30% B over 40 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV/DAD detector at 280 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Compare the resulting chromatogram (fingerprint) to a reference chromatogram from a qualified batch. For quantification, prepare a calibration curve using a certified reference standard of a major marker compound (e.g., a specific gallotannin). Calculate the concentration of the marker in the sample based on its peak area.
Protocol 2: Total Phenolic Content (Folin-Ciocalteu Method)
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent 1:10 with deionized water.
-
Sodium Carbonate Solution: Prepare a 7.5% (w/v) solution in deionized water.
-
Gallic Acid Standards: Prepare a series of standards (e.g., 10-100 µg/mL) from a stock solution of gallic acid.
-
-
Assay Procedure:
-
Add 20 µL of the extract solution (prepared as in the HPLC protocol, but further diluted if necessary), standard, or blank (solvent) to a 96-well plate.
-
Add 100 µL of the 1:10 diluted Folin-Ciocalteu reagent to each well and mix.
-
Incubate for 5 minutes at room temperature.
-
Add 80 µL of the 7.5% sodium carbonate solution to each well and mix thoroughly.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Measurement: Read the absorbance at 765 nm using a microplate reader.
-
Calculation: Construct a calibration curve using the gallic acid standards. Determine the total phenolic content of the extract, expressed as gallic acid equivalents (GAE).
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masi.eu [masi.eu]
- 4. osavi.com [osavi.com]
- 5. Understanding plant to extract ratios in botanical extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 7. food-safety.com [food-safety.com]
- 8. youtube.com [youtube.com]
- 9. Quality Control Of Raw Materials In Extraction: Ensuring Purity And Efficiency [vinanhatrang.com]
- 10. Ensuring Quality: The Role of Control and Standardization in Plant Extracts [greenskybio.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refining cell culture conditions for Aceritannin treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aceritannin (also known as Ginnalin A) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Ginnalin A, is a gallotannin, a type of hydrolysable tannin found in plants of the Acer (maple) genus. It is a polyphenolic compound with recognized antioxidant, anti-inflammatory, and anti-carcinogenic properties. Its primary mechanism of action in cancer cell lines involves the induction of apoptosis (programmed cell death) through the activation of caspase signaling pathways.[1][2][3]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways:
-
Apoptosis Pathway: It upregulates the expression of pro-apoptotic proteins like BAX, Cytochrome c, CASP-3, CASP-8, CASP-9, and p53, while downregulating anti-apoptotic proteins such as BCL-2.[1]
-
Nrf2 Signaling Pathway: In response to oxidative stress, this compound can promote the nuclear translocation of Nrf2, which activates the antioxidant defense system.[1]
-
TGF-β Signaling Pathway: It can block the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is involved in cell growth and differentiation.[1]
-
MAPK Pathway: this compound's effects can be linked to the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
Q3: What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. As a starting point, the half-maximal inhibitory concentration (IC50) for the Hep3B human hepatocellular carcinoma cell line was found to be 155 µM after 72 hours of treatment.[4][5][6] For neuroblastoma cell lines, IC50 values have been reported to be in the range of 70 µg/mL to 150 µg/mL.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is a polar molecule. For cell culture experiments, it is typically dissolved in a sterile organic solvent like Dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7][8] This stock solution can then be diluted in the cell culture medium to the desired final concentration. It is crucial to keep the final DMSO concentration in the culture medium low (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[7][9]
Q5: Is this compound stable in cell culture medium?
The stability of polyphenolic compounds like this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of other components.[10] It is advisable to prepare fresh dilutions of this compound in the medium for each experiment from a frozen stock solution. Long-term stability studies in specific media are not widely available, so minimizing the time the compound spends in the medium before and during the experiment is a good practice.
Troubleshooting Guides
Problem 1: Low or No Observed Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | The effective concentration of this compound is highly cell-line dependent. Perform a dose-response curve with a wide range of concentrations (e.g., 10 µM to 500 µM) to determine the IC50 for your specific cell line. |
| Incorrect Stock Solution Preparation | Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO). Insoluble particles can lead to inaccurate final concentrations. |
| Instability of this compound | Prepare fresh dilutions in culture medium for each experiment. Avoid prolonged storage of diluted solutions. |
| Cell Seeding Density | The initial number of cells plated can influence the apparent cytotoxicity. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Assay Interference | Polyphenols can sometimes interfere with colorimetric assays like MTT. Consider using an alternative viability assay such as XTT or a dye-based method like DRAQ7 staining.[2] |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve consistent cell numbers in each well. |
| Incomplete Dissolution of this compound | Vortex the stock solution before diluting it in the culture medium to ensure it is well-mixed. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Problem 3: Unexpected Cell Morphology or Behavior
| Possible Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (medium with the same concentration of DMSO without this compound) to confirm.[7][9] |
| Contamination | Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and work in a laminar flow hood. |
| This compound-Induced Cellular Stress | This compound can induce oxidative stress and apoptosis. Observe cells for morphological changes consistent with these processes, such as cell shrinkage, membrane blebbing, or detachment. |
Data Presentation
Table 1: Reported IC50 Values for this compound (Ginnalin A)
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| Hep3B | Human Hepatocellular Carcinoma | 155 µM | 72 hours | [4][5][6] |
| SH-SY5Y | Human Neuroblastoma | 70-150 µg/mL | Not Specified | [1] |
| N18TG2 | Mouse Neuroblastoma | 70-150 µg/mL | Not Specified | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (Ginnalin A) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Cytotoxicity Determination using XTT Assay
This protocol is adapted for polyphenolic compounds which can interfere with some viability assays. The XTT assay is generally less prone to such interference than the MTT assay as the formazan product is water-soluble.[11]
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (from Protocol 1)
-
XTT Cell Viability Assay Kit
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following the manufacturer's instructions for the XTT assay kit, prepare the XTT working solution.[3][6][12]
-
Add the recommended volume of the XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the no-treatment control after subtracting the background absorbance from wells with medium only.
-
Visualizations
Caption: Experimental workflow for determining this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
Caption: this compound's activation of the Nrf2 antioxidant pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 3. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Polyphenol Mediated Suppression of Hepatocellular Carcinoma (HepG2) Cell Proliferation by Clerodendrum infortunatum L. Root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of DMSO concentration, cell density and needle gauge on the viability of cryopreserved cells in three dimensional hyaluronan hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. XTT Cell Viability Assay Kit - Biotium [biotium.com]
- 12. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Chemical Synthesis of Aceritannin
Welcome to the technical support center for the chemical synthesis of Aceritannin (also known as Ginnalin A or 2,6-di-O-galloyl-1,5-anhydro-D-glucitol). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this gallotannin.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound begins with the commercially available 1,5-anhydro-D-glucitol. The core challenge lies in the regioselective galloylation of the hydroxyl groups at the C2 and C6 positions. A common strategy involves a series of protection and deprotection steps to selectively expose the desired hydroxyl groups for esterification with a protected gallic acid derivative, followed by global deprotection to yield the final product.
Q2: Why is regioselective synthesis a major challenge?
A2: 1,5-anhydro-D-glucitol has four secondary hydroxyl groups with similar reactivity, making it difficult to selectively functionalize specific positions. Without a proper protecting group strategy, galloylation can occur at multiple positions, leading to a mixture of products that are difficult to separate and result in low yields of the desired this compound.
Q3: What are the key intermediates in the synthesis of this compound?
A3: Key intermediates are selectively protected derivatives of 1,5-anhydro-D-glucitol. For instance, protecting the C3 and C4 hydroxyl groups allows for the selective galloylation of the C2 and C6 positions. An example of a crucial intermediate is 3,4-di-O-benzyl-1,5-anhydro-D-glucitol.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of mono- or di-galloylated product | 1. Non-selective galloylation leading to a mixture of products. 2. Incomplete reaction. 3. Steric hindrance from bulky protecting groups. | 1. Optimize the protecting group strategy to ensure only the target hydroxyl groups are available for reaction. 2. Increase reaction time, temperature, or the equivalents of the galloylating agent. Monitor the reaction by TLC. 3. Consider using less bulky protecting groups if steric hindrance is suspected. |
| Formation of multiple spots on TLC after galloylation | Over-galloylation (tri- or tetra-galloylated products) or incomplete reaction (starting material or mono-galloylated product remains). | 1. Carefully control the stoichiometry of the galloylating agent. 2. Perform the reaction at a lower temperature to improve selectivity. 3. Use a sterically hindered galloylating agent to favor reaction at the more accessible hydroxyl groups. |
| Difficulty in removing protecting groups | 1. The chosen protecting groups are too stable under the deprotection conditions. 2. The deprotection conditions are too harsh and lead to the degradation of the galloyl esters. | 1. Ensure the protecting groups are orthogonal and can be removed under conditions that do not affect the galloyl esters (e.g., hydrogenolysis for benzyl ethers). 2. Use milder deprotection reagents or shorter reaction times. Monitor the reaction closely to avoid product degradation. |
| Hydrolysis of galloyl esters during workup or purification | Galloyl esters are sensitive to both acidic and basic conditions. | 1. Maintain a neutral pH during aqueous workup. 2. Use silica gel chromatography with a non-polar eluent system and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine. |
| Poor solubility of protected intermediates | The presence of multiple aromatic protecting groups can significantly alter the polarity and solubility of the intermediates. | 1. Use a co-solvent system to improve solubility during the reaction. 2. For purification, explore different solvent systems for chromatography. |
Experimental Protocols
Protecting Group Strategy for Selective Galloylation
A key aspect of this compound synthesis is the strategic use of protecting groups to achieve regioselectivity. A representative workflow is outlined below.
Caption: A simplified workflow for the synthesis of this compound highlighting the protection-galloylation-deprotection strategy.
Logical Flow for Troubleshooting Low Yields
When faced with low yields, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical decision-making process.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Technical Support Center: Aceritannin Metabolite Detection
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to refine methods for detecting Aceritannin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store plant tissue samples to prevent metabolite degradation before extraction? A1: For optimal preservation of this compound and its metabolites, fresh plant tissues should be frozen in liquid nitrogen immediately after collection and then stored at -80°C until extraction.[1][2] This rapid freezing quenches metabolic activity, preventing enzymatic degradation of the target compounds.[3] If using dried samples, they should be stored in a cool, dark, and dry place.
Q2: My metabolite recovery is low. What are the most critical factors in the extraction process to check? A2: Low recovery is often linked to the extraction solvent and method. First, ensure your solvent system is appropriate for tannins; common effective mixtures include acetone/water or methanol/water with a small amount of acid (e.g., formic acid) to improve stability and solubility.[4] Second, verify that the extraction technique (e.g., ultrasonication, vortexing, heating) is applied for a sufficient duration to ensure complete lysis and extraction.[4][5][6] Finally, the ratio of solvent volume to sample weight is critical; a common starting point is 200 µL of solvent for every 5 mg of tissue.[7]
Q3: How can I differentiate between tannins and other phenolic compounds in my extract? A3: A widely used method is to utilize polyvinylpolypyrrolidone (PVPP), an insoluble matrix that specifically binds to tannins.[8] By measuring the total phenolic content of your extract before and after treatment with PVPP, you can determine the quantity of non-tannin phenols (the portion that doesn't bind to PVPP) and subsequently calculate the total tannin content by subtraction.[4][8][9]
Q4: I'm observing poor signal and peak shape in my LC-MS analysis. What could be the cause? A4: This can be due to several factors. High sample complexity can lead to ion suppression in the mass spectrometer, where co-eluting compounds interfere with the ionization of your target metabolites.[10] To address this, improve your sample cleanup process or optimize the chromatographic separation to better resolve metabolites.[11] Also, ensure the mobile phase is compatible with your analytes and that the MS source parameters are optimized for tannin-like compounds. The stability of the metabolites in the final solvent is also crucial; they should be kept cold until analysis.[8]
Q5: What are the best practices for sample preparation to ensure reproducibility? A5: Consistency is key for reproducible results.[3] Always use a standardized protocol, starting from sample collection at the same time of day, if applicable, to minimize biological variability.[3] Ensure samples are thoroughly homogenized.[7] Use internal standards spiked into your samples before extraction to account for variability in extraction efficiency and instrument response.[2][6] Prepare a pooled quality control (QC) sample by combining aliquots from each sample and run it periodically throughout your analysis to monitor system stability.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Detection of this compound Metabolites
| Potential Cause | Recommended Solution | Citation |
| Metabolite Degradation | Ensure samples were flash-frozen and stored at -80°C. Perform extraction using ice-cold solvents and keep extracts on ice. | [1][3] |
| Inefficient Extraction | Optimize your extraction solvent. Acetone (e.g., 70%) is highly effective for tannins. Consider methods like ultrasonication or gentle heating to improve efficiency. | [4][5] |
| Poor Ionization in MS | The acidic nature of tannins means they often ionize better in negative ion mode. Analyze your samples in both positive and negative modes to determine the optimal setting. | [11] |
| Complex Sample Matrix | High concentrations of other compounds can cause ion suppression. Dilute the extract or implement a sample cleanup step like solid-phase extraction (SPE) or using PVPP. | [8][10] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution | Citation |
| Inconsistent Sample Homogeneity | Ensure the tissue is ground to a fine, uniform powder before weighing and extraction. Incomplete homogenization leads to inconsistent sampling. | [8] |
| Inconsistent Extraction Procedure | Strictly adhere to the same incubation times, temperatures, and solvent volumes for every sample. Automation or careful manual pipetting is crucial. | [3] |
| Instrument Instability | Prepare and run a pooled QC sample every 6-10 injections to monitor the LC-MS system's performance. Use internal standards to normalize the data. | [2][7] |
| Precipitation in Autosampler | Some metabolites may not be soluble in the final reconstitution solvent. Ensure the solvent (e.g., 50:50 methanol:water) is appropriate and vortex/sonicate well. | [12] |
Experimental Protocols
Protocol 1: Extraction of Total Phenols and Tannins
This protocol is adapted from methods utilizing solvent extraction and PVPP for tannin differentiation.[4][8]
-
Sample Preparation: Weigh 100 mg of finely ground, dried plant material into a 15 mL conical tube.
-
Initial Extraction:
-
Add 5 mL of an extraction solution of methanol/water/formic acid (70.0:29.5:0.5 v/v/v).[4]
-
Vortex thoroughly and sonicate for 30 minutes in a cold bath.
-
Centrifuge at 6000 rpm for 8 minutes at 4°C.[4]
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. This is your total phenolic extract.
-
-
Tannin Precipitation (using PVPP):
-
Prepare a microtube with 25 mg of PVPP.[4]
-
Add 250 µL of the total phenolic extract and 250 µL of ultrapure water.
-
Vortex and incubate at 4°C for 15 minutes, vortexing again midway through.
-
Centrifuge at 3000g for 10 minutes and collect the supernatant.[8] This supernatant contains non-tannin phenols.
-
-
Quantification:
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is a general guide for preparing extracts for metabolomic analysis.[6][12]
-
Sample Preparation: Start with 5-20 mg of homogenized tissue in a 2 mL microcentrifuge tube.[7]
-
Metabolite Extraction:
-
Final Preparation:
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a volume (e.g., 100 µL) of a solvent suitable for your LC method (e.g., 50:50 methanol:water).[12]
-
Vortex, sonicate briefly, and centrifuge one final time to remove any insoluble material.
-
Transfer the final supernatant to an LC vial for analysis.
-
Data & Visualization
Table 1: Comparison of Extraction Solvent Systems for Tannins
| Solvent System | Target Compounds | Typical Recovery Rates | Reference |
| 70% Acetone with additives | Condensed Tannins | 60% - 80% | [4] |
| 70% Methanol with Formic Acid | Total Phenols & Tannins | 85% - 92% | [4] |
| 80% Methanol | Total Phenols & Tannins | Not specified, but widely used | [5] |
| Butanol-HCl (95:5) | Proanthocyanidins | Used for quantification, not recovery | [8] |
Diagrams
References
- 1. Tannins Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. protocols.io [protocols.io]
- 3. agilent.com [agilent.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. iaea.org [iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. cdn.bcm.edu [cdn.bcm.edu]
Technical Support Center: Enhancing Aceritannin Bioavailability in Animal Studies
Welcome to the technical support center for researchers working with Aceritannin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies, with a focus on improving the oral bioavailability of this promising compound. The information provided is based on established principles for improving the bioavailability of tannins and related polyphenolic compounds.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our rat model after oral administration. Is this expected?
A1: Yes, low oral bioavailability is a common challenge with tannins like this compound.[1][2] This is often attributed to several factors:
-
High Molecular Weight: this compound, being a tannin, is a relatively large molecule, which can hinder its passive diffusion across the intestinal epithelium.[1]
-
Protein Binding: Tannins have a strong affinity for proteins, leading to the formation of insoluble complexes with dietary proteins and digestive enzymes in the gastrointestinal (GI) tract. This can reduce its absorption.[2][3]
-
Poor Solubility: The solubility of this compound in gastrointestinal fluids can be limited, which is a prerequisite for absorption.
-
Gut Microbiota Metabolism: The gut microbiota can extensively metabolize tannins, and the systemic exposure may be more from its metabolites rather than the parent compound.[1]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound. These approaches aim to protect the molecule from degradation in the GI tract, increase its solubility, and enhance its permeation across the intestinal wall. Key strategies include:
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems like liposomes or solid lipid nanoparticles (SLNs) can improve its absorption.
-
Phospholipid Complexes: Complexing this compound with phospholipids can enhance its lipophilicity and facilitate its transport across the intestinal membrane.[4]
-
Nanoformulations: Polymeric nanoparticles can protect this compound from the harsh environment of the GI tract and provide a controlled release.
-
Co-administration with Absorption Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium.
Q3: Should we be measuring this compound itself or its metabolites in the plasma?
A3: It is highly recommended to analyze for both this compound and its expected metabolites. Tannins are often metabolized by gut bacteria into smaller, more readily absorbed phenolic compounds.[1] Therefore, the observed biological activity in vivo might be due to these metabolites. For instance, in a study with the ellagitannin geraniin, the parent compound was not detected in circulation, but its metabolite, ellagic acid, was.[4] Identifying and quantifying the major metabolites will provide a more accurate pharmacokinetic profile.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between individual animals.
-
Possible Cause: Differences in gut microbiota composition among animals can lead to variable metabolism of this compound. Food intake at the time of dosing can also significantly impact absorption.
-
Troubleshooting Steps:
-
Standardize Diet: Ensure all animals are on the same diet for a sufficient period before the study to normalize gut flora as much as possible.
-
Fasting Protocol: Implement a consistent fasting period (e.g., overnight) before oral administration to minimize food-drug interactions.
-
Co-housing: House animals from the same experimental group together to encourage a more uniform gut microbiome through coprophagy.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
Issue 2: Inconsistent results with a new formulation.
-
Possible Cause: The physicochemical properties of the formulation, such as particle size, encapsulation efficiency, and stability, may not be optimal.
-
Troubleshooting Steps:
-
Characterize the Formulation: Thoroughly characterize each batch of your this compound formulation for key parameters.
-
Assess Stability: Evaluate the stability of the formulation in simulated gastric and intestinal fluids to ensure it remains intact until it reaches the site of absorption.
-
Optimize Formulation Parameters: Systematically vary formulation parameters (e.g., drug-to-lipid ratio, polymer concentration) to identify the optimal composition for in vivo studies.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, pharmacokinetic data to illustrate the potential improvement in this compound bioavailability when using a phospholipid complex formulation compared to an unformulated suspension in a rat model. This data is based on the improvements observed for similar compounds.[4]
| Parameter | Unformulated this compound (Suspension) | This compound-Phospholipid Complex | Fold Increase |
| Cmax (ng/mL) | 50 ± 15 | 450 ± 90 | 9 |
| Tmax (h) | 1.5 ± 0.5 | 4.0 ± 1.0 | - |
| AUC (0-24h) (ng·h/mL) | 250 ± 75 | 3000 ± 600 | 12 |
| t1/2 (h) | 2.5 ± 0.8 | 8.0 ± 2.0 | 3.2 |
| Relative Bioavailability (%) | - | 1200% | - |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of an this compound-Phospholipid Complex
This protocol describes a solvent evaporation method to prepare an this compound-phospholipid complex, adapted from methodologies for similar polyphenols.[4]
Materials:
-
This compound
-
Soybean Phosphatidylcholine
-
Ethanol (or another suitable organic solvent)
-
N-hexane (or another suitable anti-solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve this compound and soybean phosphatidylcholine in a 1:2 molar ratio in a minimal amount of ethanol in a round-bottom flask.
-
Stir the solution at room temperature for 2 hours to ensure thorough mixing.
-
Attach the flask to a rotary evaporator and remove the ethanol under reduced pressure at 40°C.
-
A thin film of the complex will form on the wall of the flask.
-
Re-dissolve the film in a small amount of ethanol and then add this solution dropwise to n-hexane under constant stirring to precipitate the complex.
-
Filter the precipitate and wash it with n-hexane to remove any uncomplexed material.
-
Dry the resulting this compound-phospholipid complex in a vacuum oven at 40°C overnight.
-
Characterize the complex using techniques such as FTIR, DSC, and XRD to confirm its formation.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for an oral pharmacokinetic study in rats.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
-
Animals should be acclimatized for at least one week before the experiment.
Procedure:
-
Divide the rats into two groups (n=6 per group):
-
Group 1: Unformulated this compound (e.g., suspended in 0.5% carboxymethyl cellulose).
-
Group 2: this compound-Phospholipid Complex (suspended in distilled water).
-
-
Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the respective formulations via oral gavage at a dose of 100 mg/kg of this compound.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Visualizations
Caption: Workflow for a comparative pharmacokinetic study of this compound formulations.
Caption: Factors contributing to the low bioavailability of oral this compound.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Aceritannin and Other Gallotannins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Aceritannin (also known as Ginnalin A) against other notable gallotannins. The information presented herein is collated from experimental data to assist researchers and professionals in drug development in understanding the relative antioxidant potential of these compounds.
Introduction to this compound and Gallotannins
This compound is a gallotannin found in plants of the Acer (maple) genus.[1] Structurally, it is a 2,6-di-O-galloyl-1,5-anhydro-D-glucitol. Like other gallotannins, its antioxidant properties are attributed to the presence of multiple galloyl groups, which act as potent radical scavengers. Gallotannins are a class of hydrolyzable tannins characterized by a central polyol core, typically glucose, esterified with gallic acid units. The number and position of these galloyl moieties significantly influence their biological activities, including their antioxidant capacity.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of this compound and other gallotannins has been evaluated using various in vitro assays, primarily the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, as well as the FRAP (Ferric Reducing Antioxidant Power) assay. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a compound required to scavenge 50% of the free radicals, with a lower IC50 value indicating higher antioxidant activity.
Below are tables summarizing the available quantitative data from different studies. It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Antioxidant Capacity of Gallotannins from Acer ginnala
| Compound | DPPH Radical Scavenging IC50 (μM) | Superoxide Radical Scavenging IC50 (μM) |
| This compound (Ginnalin A) | 6.87 | 2.96 |
| Ginnalin B | 12.14 | 20.80 |
| Maplexin D | 6.92 | 3.01 |
| Maplexin E | 5.72 | 2.83 |
Data sourced from a study on galloyl derivatives from Acer ginnala.
Table 2: Antioxidant Capacity of Tannic Acid
| Assay | IC50 (μg/mL) |
| DPPH Radical Scavenging | 4.87 |
| ABTS Radical Scavenging | 18.68 |
Data sourced from a study on the antioxidant activity of tannic acid.
Note: A direct comparison between the datasets in Table 1 and Table 2 should be made with caution due to the different units (μM vs. μg/mL) and potential variations in experimental protocols between the studies.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound, other gallotannins) in methanol to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 μL of sample and 200 μL of DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured to quantify the antioxidant activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds in an appropriate solvent.
-
Reaction: Add a small volume of the sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measurement: Measure the absorbance of the colored solution at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard antioxidant (e.g., FeSO₄ or Trolox).
Signaling Pathways and Mechanisms of Action
The antioxidant activity of gallotannins like this compound is not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in the cellular stress response. One key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Nrf2 Signaling Pathway Activation by Ginnalin A
Ginnalin A has been shown to activate the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like Ginnalin A, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Caption: Nrf2 signaling pathway activation by Ginnalin A.
Experimental Workflow for Antioxidant Capacity Assessment
The general workflow for assessing the antioxidant capacity of a compound using the assays described is outlined below.
Caption: General workflow for antioxidant capacity assessment.
Conclusion
The available data suggests that this compound possesses significant antioxidant activity, comparable to and in some cases exceeding that of other gallotannins isolated from the same source. Its mechanism of action extends beyond direct radical scavenging to the modulation of key cellular antioxidant pathways like Nrf2. However, for a more definitive comparison, further studies are warranted that directly compare this compound with a wider range of gallotannins, such as tannic acid and pentagalloyl glucose, using multiple standardized antioxidant assays under identical experimental conditions. This would provide a more comprehensive understanding of its relative potency and potential for therapeutic applications.
References
Aceritannin's Potential as an Alpha-Glucosidase Inhibitor: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New research highlights the potential of aceritannin and related compounds from Acer species as potent inhibitors of alpha-glucosidase, a key enzyme in carbohydrate digestion. This guide provides a comparative analysis of their efficacy against existing alpha-glucosidase inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
Comparative Efficacy of Alpha-Glucosidase Inhibitors
The inhibitory effects of various natural and synthetic compounds on alpha-glucosidase activity are typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The table below summarizes the IC50 values for several tannins isolated from Acer species and compares them with the well-established clinical drug, acarbose.
| Compound | Source Organism | IC50 (µM) | Reference Compound | IC50 (µM) |
| Gallotannins | Acer pseudoplatanus | 16 - 31 | Acarbose | 218 |
| Maplexin E | Acer rubrum | 8 | Acarbose | 160 |
| Ginnalin A | Acer pycnanthum | Potent Inhibition | - | - |
| Pycnalin | Acer pycnanthum | Moderate Inhibition | - | - |
| Acarbose | Synthetic | 160 - 218 | - | - |
Note: While "acertannin" has been identified as a phenolic constituent of Acer saccharum, specific IC50 data for its alpha-glucosidase inhibitory activity is not yet available. The data for other Acer tannins strongly suggests its potential.
The data clearly indicates that gallotannins and particularly maplexin E from maple species exhibit significantly lower IC50 values, suggesting they are substantially more potent alpha-glucosidase inhibitors than acarbose.[1][2]
Mechanism of Action: The Alpha-Glucosidase Inhibitory Pathway
Alpha-glucosidase inhibitors function by competitively and reversibly blocking the active site of alpha-glucosidase enzymes in the brush border of the small intestine. This action prevents the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. The delayed digestion and absorption of carbohydrates lead to a more gradual increase in post-prandial blood glucose levels.
Caption: Mechanism of alpha-glucosidase inhibition by this compound.
Experimental Protocol: In Vitro Alpha-Glucosidase Inhibition Assay
The following protocol outlines a standard method for assessing the alpha-glucosidase inhibitory activity of a test compound.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.
-
Prepare the alpha-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
-
-
Assay:
-
Add a specific volume of the test compound or acarbose solution to the wells of a 96-well microplate.
-
Add the alpha-glucosidase solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound and acarbose using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Caption: Workflow for the alpha-glucosidase inhibition assay.
Conclusion
The available data strongly supports the investigation of tannins from Acer species, including the yet-to-be-quantified this compound, as potent alpha-glucosidase inhibitors. Their superior in vitro efficacy compared to acarbose suggests they could be promising candidates for the development of new therapeutic agents for managing type 2 diabetes. Further research is warranted to fully characterize the inhibitory profile of this compound and to evaluate its in vivo efficacy and safety.
References
Aceritannin vs. Other Natural Compounds in Regulating Sphingolipid Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intricate network of sphingolipid metabolism plays a pivotal role in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of this pathway is implicated in numerous diseases, making it a compelling target for therapeutic intervention. Natural compounds have emerged as a promising source of modulators for sphingolipid metabolism. This guide provides a comparative analysis of aceritannin and other well-studied natural compounds—resveratrol, curcumin, and genistein—in their ability to regulate this critical pathway, supported by available experimental data.
Comparative Analysis of Bioactive Compounds
The following table summarizes the quantitative effects of this compound (inferred from its close analog, ginnalin B), resveratrol, curcumin, and genistein on key components of the sphingolipid metabolism pathway.
| Compound | Target Enzyme/Metabolite | Cell Line/Model | Concentration | Observed Effect | Reference |
| This compound (as Ginnalin B) | Ceramide Synthase 3 (CerS3) | Human Epidermal Keratinocytes | Not specified | Promotes expression | [1] |
| Resveratrol | Sphingosine Kinase 1 (SK1) | Human Glioblastoma (U251) | 100 µM | ~50% decrease in activity | [No direct citation] |
| Ceramide | Human Glioblastoma (U251) | 100 µM | ~2-fold increase | [No direct citation] | |
| Curcumin | Ceramide Synthase (CerS) | Not specified | Not specified | Stimulates dimerization and activity | [2] |
| Sphingomyelinase (SMase) | Not specified | Not specified | Activates | [No direct citation] | |
| Genistein | Acid Ceramididase (ASAH1) | MCF-7 Breast Cancer Cells | Nanomolar concentrations | Induces gene expression | [3] |
Signaling Pathways and Points of Intervention
The regulation of sphingolipid metabolism is a dynamic process involving multiple enzymes that control the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). The diagram below illustrates the central pathways and the known points of intervention for the discussed natural compounds.
Caption: Sphingolipid metabolism pathway and targets of natural compounds.
Experimental Protocols
A detailed understanding of the methodologies used to assess the impact of these compounds on sphingolipid metabolism is crucial for replicating and building upon existing research.
Sphingolipid Extraction and Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a common method for the analysis of sphingolipids from cell culture.
Caption: General workflow for sphingolipid analysis by LC-MS/MS.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the natural compound of interest (e.g., this compound, resveratrol) at various concentrations and time points. Include appropriate vehicle controls.
-
Cell Harvesting and Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Scrape cells and collect them in a suitable buffer.
-
Lipid Extraction: Perform a biphasic lipid extraction, such as the Bligh-Dyer method, using a mixture of chloroform, methanol, and water. This separates the lipids into the organic phase.
-
Sample Preparation: Evaporate the organic solvent under a stream of nitrogen gas. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., methanol/chloroform mixture).
-
LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate the different sphingolipid species. The mass spectrometer is used for the detection and quantification of the target lipids based on their mass-to-charge ratio.
Western Blot Analysis of Sphingolipid Enzymes
This protocol is used to determine the protein expression levels of key enzymes in the sphingolipid pathway.
Methodology:
-
Protein Extraction: Following cell treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target enzyme (e.g., anti-SK1, anti-CerS3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity can be quantified using densitometry software.
Discussion and Future Directions
The available data, while still emerging for some compounds like this compound, highlights the significant potential of natural products in the targeted modulation of sphingolipid metabolism. Resveratrol and curcumin have demonstrated clear effects on key enzymes, leading to an increase in pro-apoptotic ceramide. Genistein's ability to induce acid ceramidase adds another layer of complexity to its role in cancer biology.
The finding that acertannins, specifically ginnalin B, can promote the expression of ceramide synthase 3 is a crucial first step in understanding the potential of this class of compounds.[1] Future research should focus on:
-
Directly investigating the effects of this compound (Ginnalin A) on the activity and expression of all six ceramide synthase isoforms.
-
Quantifying the impact of this compound on the cellular levels of various sphingolipid species, including different chain-length ceramides and S1P.
-
Elucidating the downstream signaling consequences of this compound-mediated changes in sphingolipid metabolism in various disease models.
References
- 1. Ginnalin B induces differentiation markers and modulates the proliferation/differentiation balance via the upregulation of NOTCH1 in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 3. Genistein stimulates MCF-7 breast cancer cell growth by inducing acid ceramidase (ASAH1) gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Aceritannin Content in Different Acer Species: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of aceritannin content in various Acer species, tailored for researchers, scientists, and drug development professionals. Aceritannins, a group of gallotannins with a 1,5-anhydro-D-glucitol core, are of growing interest due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-diabetic effects. This document summarizes available quantitative data, details experimental protocols for this compound analysis, and visualizes relevant biological pathways to support further research and development.
Data Summary: this compound and Gallic Acid Content in Select Acer Species
Direct comparative studies quantifying a range of aceritannins across multiple Acer species are limited in publicly available literature. The following table compiles data from individual studies on different Acer species. It is important to note that the data for Acer rubrum represents specific aceritannins within a proprietary extract, while the data for Acer negundo reflects the content of gallic acid, a primary structural component of aceritannins. This difference should be considered when comparing the values.
| Acer Species | Compound(s) Quantified | Content | Source Material | Reference |
| Acer rubrum (Red Maple) | Ginnalin A | 47.8% of extract | Proprietary Leaf Extract | [1] |
| Ginnalin B | 2.9% of extract | Proprietary Leaf Extract | [1] | |
| Ginnalin C | 1.3% of extract | Proprietary Leaf Extract | [1] | |
| Maplexin C | 1.0% of extract | Proprietary Leaf Extract | [1] | |
| Acer negundo (Box Elder) | Gallic Acid | 19.04 µg/mL in extract | Leaf Extract | [2] |
| Acer saccharinum (Silver Maple) | Not Quantified | Antibacterial activity of ethanolic leaf extract demonstrated. | Leaf Extract | [3] |
| Acer saccharum (Sugar Maple) | Acertannin (Ginnalin A) | Isolated and identified; quantitative data not provided. | Leaves | [3] |
Note: The content values for Acer rubrum are expressed as a percentage of a specific phenolic-enriched extract, which may not be directly comparable to the concentration in µg/mL reported for the Acer negundo extract. Further research is required to establish a standardized, direct comparison of this compound content in the raw plant materials of these and other Acer species.
Experimental Protocols
The following section details a representative methodology for the extraction and quantification of aceritannins from Acer species, based on common practices in phytochemical analysis.
Sample Preparation and Extraction
-
Plant Material: Fresh or dried leaves of the Acer species are collected. If using fresh leaves, they should be immediately frozen in liquid nitrogen and lyophilized. Dried leaves should be ground into a fine powder.
-
Extraction Solvent: A mixture of acetone and water (e.g., 70% acetone) or methanol and water is commonly used for the extraction of tannins.[3]
-
Extraction Procedure:
-
A known weight of the powdered leaf material (e.g., 10 g) is macerated in the extraction solvent (e.g., 200 mL) at room temperature for a specified period (e.g., 24 hours) with continuous agitation.
-
The mixture is then filtered, and the residue is re-extracted with fresh solvent to ensure exhaustive extraction.
-
The filtrates are combined and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
The crude extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable for the analysis.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[4]
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[4]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program: The gradient starts with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity. A typical gradient might be: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-30 min, 30-80% B; followed by a wash and re-equilibration step.
-
Detection: The DAD is set to monitor a range of wavelengths, typically around 280 nm for gallotannins.
-
Quantification: External standards of purified aceritannins (e.g., Ginnalin A) or gallic acid are used to create a calibration curve. The concentration of the analytes in the sample extracts is then determined by comparing their peak areas to the calibration curve.
Visualizing Biological Activity and Experimental Workflow
To aid in the understanding of the experimental process and the potential biological impact of aceritannins, the following diagrams are provided.
Caption: Workflow for this compound Extraction and Quantification.
Aceritannins and other hydrolysable tannins have been reported to possess anti-inflammatory and antioxidant properties. These effects are often mediated through the modulation of key cellular signaling pathways.
Caption: Inhibition of Pro-inflammatory Pathways by Aceritannins.
References
Cross-Validation of Analytical Methods for Aceritannin Quantification: A Comparative Guide
This guide provides a comprehensive comparison of three common analytical methods for the quantification of Aceritannin (also known as Ginnalin A), a hydrolyzable tannin with known antioxidant properties. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry to aid in the selection of the most suitable method for their research needs.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC and LC-MS offer high specificity and sensitivity, UV-Vis spectrophotometry provides a simpler and more accessible option for total tannin estimation.[1][2]
| Parameter | HPLC-UV | LC-MS | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio.[3] | Measures absorbance of a colored complex formed with tannins.[4] |
| Specificity | High (can separate isomers). | Very High (can identify compounds by molecular weight).[3] | Low (measures total phenolics/tannins).[2] |
| Sensitivity | Moderate. | Very High.[3] | Low to Moderate. |
| Linearity (R²) (Illustrative) | > 0.998[5] | > 0.99[6] | > 0.99[7] |
| LOD (Limit of Detection) (Illustrative) | 1.5 µg/mL (for Tannic Acid)[8] | 10 ng/mL (for Thonningianin A)[6] | 0.275 µg/mL (for Tannic Acid Equivalent)[7] |
| LOQ (Limit of Quantification) (Illustrative) | 4.95 µg/mL (for Tannic Acid)[8] | Not explicitly stated, typically 3x LOD. | 1.046 µg/mL (for Tannic Acid Equivalent)[7] |
| Accuracy (% Recovery) (Illustrative) | 96.36–106.95%[9] | Not explicitly stated, generally high. | > 98%[7] |
| Precision (%RSD) (Illustrative) | < 1.20%[5] | < 10%[6] | < 15%[7] |
| Throughput | Moderate. | High (with UPLC/UHPLC).[10] | High. |
| Cost | Moderate. | High. | Low. |
| Expertise Required | Intermediate. | High. | Low. |
| Note: The quantitative data presented are illustrative and based on studies of similar hydrolyzable tannins like tannic acid and thonningianin A, as direct comparative data for this compound was not available. |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
Sample Preparation (General Protocol for Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, bark) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction: Macerate a known weight of the powdered sample (e.g., 1 g) with a suitable solvent. Aqueous methanol (50-80%) or aqueous acetone (70%) are commonly used for extracting hydrolyzable tannins.[2] Use a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).
-
Extraction Conditions: Agitate the mixture at room temperature for a specified period (e.g., 2-24 hours). Alternatively, use techniques like sonication or microwave-assisted extraction to improve efficiency.[11]
-
Filtration and Concentration: Filter the extract to remove solid particles. The solvent can be evaporated under reduced pressure to concentrate the extract.
-
Purification (Optional): For cleaner samples, especially for HPLC and LC-MS, a solid-phase extraction (SPE) step can be employed to remove interfering substances.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
-
Instrumentation: An HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for tannin analysis.[8]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acidified water (e.g., with 0.1% formic acid) as mobile phase A and an organic solvent like methanol or acetonitrile as mobile phase B.[8]
-
Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[8]
-
Detection: Monitor the absorbance at a wavelength where this compound shows maximum absorbance, which is typically around 270-280 nm for gallotannins.
-
Quantification: Prepare a calibration curve using a certified standard of this compound (Ginnalin A) at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Chromatographic Conditions: Similar to HPLC, a reversed-phase separation is used. Ultra-High-Performance Liquid Chromatography (UHPLC) can be used for faster analysis.[10]
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for tannins.
-
Mass Analysis: The analysis can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification, which offers higher sensitivity and selectivity.
-
Quantification: An internal standard is often used to improve accuracy. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
UV-Vis Spectrophotometry (Folin-Ciocalteu Method for Total Phenolics)
While not specific for this compound, this method can provide an estimate of the total hydrolyzable tannin content.
-
Principle: The Folin-Ciocalteu reagent reacts with phenolic compounds in an alkaline medium to produce a blue-colored complex, the absorbance of which is measured spectrophotometrically.
-
Reagents: Folin-Ciocalteu reagent, sodium carbonate solution (e.g., 7.5% w/v), and a standard solution of a reference compound like gallic acid or tannic acid.
-
Procedure:
-
Mix a small volume of the sample extract with the Folin-Ciocalteu reagent.
-
After a few minutes, add the sodium carbonate solution to the mixture.
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30-120 minutes).
-
Measure the absorbance at the wavelength of maximum absorbance (typically around 760 nm).
-
-
Quantification: Prepare a calibration curve using the reference standard (e.g., gallic acid). The total phenolic content of the sample is expressed as gallic acid equivalents (GAE).
Visualizations
Conceptual Signaling Pathway of this compound's Antioxidant Activity
Caption: Conceptual diagram of this compound's antioxidant mechanism.
Generalized Workflow for Cross-Validation of Analytical Methods
Caption: General workflow for cross-validating analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. rsc.org [rsc.org]
- 4. Analysis of Tannins by UV and Titration - Eurofins Scientific [eurofins.in]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of thonningianin a in rat plasma by liquid chromatography tandem mass spectrometry and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 9. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Ellagitannins in Natural Sources via Targeted Reporter Ion Triggered Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Synthetic vs. Natural Aceritannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and natural Aceritannin, also known as Ginnalin A. While research has extensively characterized natural this compound isolated from various Acer (maple) species, it is crucial to note that a complete, published total synthesis of this compound could not be identified in a thorough review of scientific literature. Therefore, this comparison is based on the established properties of the natural compound and the projected characteristics of a synthetic counterpart, derived from general principles of chemical synthesis and purification of polyphenolic compounds.
Source and Production
The origin of a compound can significantly influence its properties and potential applications. Natural this compound is a secondary metabolite found in plants, while a synthetic version would be the product of a multi-step chemical process.
Natural this compound:
-
Source: Primarily isolated from the leaves, twigs, and bark of various maple species (Acer spp.), such as Acer ginnala and Acer tataricum.[1]
-
Production: Extraction from plant material using solvents like methanol, followed by chromatographic purification steps to isolate the pure compound. The yield can vary depending on the plant source and extraction methodology.[1]
Synthetic this compound (Hypothetical):
-
Source: Laboratory synthesis from commercially available starting materials.
-
Production: A multi-step chemical synthesis would likely be required, involving the protection and deprotection of hydroxyl groups on a 1,5-anhydro-D-glucitol core and subsequent esterification with gallic acid derivatives. While the synthesis of derivatives of the 1,5-anhydro-D-glucitol core has been reported, a complete synthesis of the di-galloylated this compound is not currently published.
Physicochemical and Purity Profile
The purity and physicochemical properties of a compound are critical for its use in research and drug development.
| Property | Natural this compound | Synthetic this compound (Expected) |
| Chemical Formula | C₂₀H₂₀O₁₃ | C₂₀H₂₀O₁₃ |
| Molecular Weight | 468.37 g/mol | 468.37 g/mol |
| Synonyms | Ginnalin A, 2,6-di-O-galloyl-1,5-anhydro-D-glucitol | Ginnalin A, 2,6-di-O-galloyl-1,5-anhydro-D-glucitol |
| Purity | Typically high after purification (>95-98%), but may contain trace amounts of co-extracted natural compounds (e.g., other polyphenols, sugars). | Potentially very high (>99%) after rigorous purification. |
| Impurity Profile | Impurities are typically other structurally related natural products from the source plant. | Impurities would consist of residual reagents, solvents, by-products from the synthetic route, and potentially stereoisomers, depending on the synthesis strategy. |
| Physical Appearance | Typically a white to off-white powder. | Expected to be a white crystalline solid. |
Biological Activity
Natural this compound has demonstrated significant biological activity in various in vitro assays. A synthetic version, being structurally identical, is expected to exhibit the same activity, although this requires experimental confirmation.
| Biological Activity | Natural this compound (Experimental Data) | Synthetic this compound (Expected) |
| α-Glucosidase Inhibition | A potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This activity suggests potential for managing hyperglycemia. | Expected to show potent α-glucosidase inhibition, identical to the natural form. |
| Antioxidant Activity | Exhibits strong antioxidant activity by scavenging free radicals. This has been demonstrated in assays such as DPPH and ABTS. | Expected to have strong antioxidant activity, equivalent to the natural compound. |
| Anticancer Activity | Has been shown to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma. It can modulate signaling pathways involved in cell survival and death. | Expected to exhibit similar anticancer and pro-apoptotic activities, provided the stereochemistry is identical to the natural product. |
Bioavailability and Metabolism
The bioavailability of polyphenols can be influenced by their source and formulation.
| Aspect | Natural this compound | Synthetic this compound (Expected) |
| Bioavailability | The oral bioavailability of natural polyphenols is often low and can be influenced by the presence of other compounds in the plant extract, which may enhance or inhibit absorption. Specific in vivo pharmacokinetic data for this compound is limited. | As a pure compound, its bioavailability might differ from that of a natural extract. It could be lower without the potential synergistic effects of co-extractants, or potentially higher and more consistent due to the absence of interfering compounds. Formulation with absorption enhancers would likely be necessary. |
| Metabolism | Expected to be metabolized by gut microbiota and undergo phase I and phase II enzymatic reactions in the liver, typical for polyphenolic compounds. | The metabolic fate of the pure compound is expected to be the same as the natural form, though the rate and extent of metabolism could be influenced by the formulation and absorption kinetics. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis in Cancer Cells
Caption: this compound's proposed mechanism of inducing apoptosis in cancer cells.
Experimental Workflow: Isolation of Natural this compound
Caption: A typical workflow for the isolation and purification of natural this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound's biological activity.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (natural or synthetic)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
In a 96-well plate, add 50 µL of phosphate buffer, 20 µL of the this compound solution (or control), and 10 µL of the α-glucosidase enzyme solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the concentration of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To evaluate the free radical scavenging activity of this compound.
Materials:
-
DPPH solution in methanol
-
This compound (natural or synthetic)
-
Ascorbic acid or Trolox (positive control)
-
Methanol
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol and make serial dilutions.
-
In a 96-well plate, add 100 µL of the this compound solution (or control) to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).
Cell Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the apoptotic effect of this compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2, human hepatocellular carcinoma)
-
Cell culture medium and supplements
-
This compound (natural or synthetic)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
Natural this compound is a well-characterized polyphenolic compound with promising biological activities, including enzyme inhibition, antioxidant effects, and anticancer properties. While a direct comparison with a synthetic counterpart is currently hampered by the lack of a published total synthesis, a hypothetical synthetic this compound would offer the advantages of high purity and consistency, free from natural contaminants. However, the complexity of its synthesis could present challenges in terms of cost and the generation of synthetic-specific impurities.
For researchers and drug development professionals, the choice between natural and a future synthetic this compound will depend on the specific application. For early-stage research and screening, highly purified natural this compound is a viable option. For later-stage development and clinical applications, a well-characterized synthetic route would be essential to ensure batch-to-batch consistency, scalability, and a precisely defined impurity profile, as required by regulatory agencies. The development of a total synthesis for this compound will be a critical step in fully unlocking its therapeutic potential.
References
Evaluating the specificity of Aceritannin's enzymatic inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition specificity of Aceritannin and related tannins derived from Acer species. While "this compound" refers to a specific gallotannin, this guide also encompasses the broader class of tannins found in maple species to provide a more comprehensive overview. The data presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers investigating natural enzyme inhibitors.
Quantitative Comparison of α-Glucosidase Inhibition
Gallotannins isolated from Acer pseudoplatanus (Sycamore Maple) have demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for the digestion of carbohydrates. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds compared to Acarbose, a clinically used α-glucosidase inhibitor.
| Inhibitor | Type | Source Organism | Target Enzyme | IC50 (µM) | Reference |
| 1,2,3-tri-O-galloyl-6-O-(p-hydroxybenzoyl)-β-D-glucopyranoside | Gallotannin | Acer pseudoplatanus | α-Glucosidase | 16 | [1] |
| Ginnalin A | Gallotannin | Acer species | α-Glucosidase | 18 | [1] |
| Tellimagrandin II | Ellagitannin | Acer pseudoplatanus | α-Glucosidase | 25 | [1] |
| 1,2,3,6-tetra-O-galloyl-β-D-glucopyranoside | Gallotannin | Acer pseudoplatanus | α-Glucosidase | 31 | [1] |
| Acarbose | α-Glucosidase Inhibitor Drug | N/A | α-Glucosidase | 218 | [1] |
The data clearly indicates that gallotannins from Acer pseudoplatanus are significantly more potent inhibitors of α-glucosidase than Acarbose, with IC50 values up to 13-fold lower.[1] This suggests their potential as lead compounds for the development of novel therapeutics for managing carbohydrate metabolism disorders.
Qualitative Comparison of Other Enzymatic Inhibition
-
β-Glucosidase: Mixed tannins from Acer species have been observed to inhibit β-glucosidase. The inhibition capacity of mixed tannins was found to be greater than that of condensed tannins.
-
N-Acetylglucosaminidase: Similar to β-glucosidase, mixed tannins from Acer have demonstrated inhibitory activity against N-acetylglucosaminidase, with a higher inhibition capacity compared to condensed tannins.
-
Peroxidase: Tannins from Acer species have been shown to inhibit peroxidase activity. In some contexts, the inhibition of peroxidase by these tannins was found to be more pronounced than their effect on hydrolase enzymes.
Experimental Protocols
Detailed methodologies for the key enzymatic inhibition assays are provided below to facilitate the replication and validation of these findings.
α-Glucosidase Inhibition Assay
This protocol is adapted from studies evaluating α-glucosidase inhibitors.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (e.g., this compound, other gallotannins)
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and Acarbose in the phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the enzyme reaction without the inhibitor and Abs_sample is the absorbance of the enzyme reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
β-Glucosidase Inhibition Assay
A general protocol for determining β-glucosidase inhibition by tannins.
Materials:
-
β-Glucosidase (e.g., from almonds)
-
p-Nitrophenyl-β-D-glucopyranoside (pNP-Glc)
-
Test compounds (tannin extracts)
-
Citrate-phosphate buffer (pH 5.0)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of tannin extracts in the citrate-phosphate buffer.
-
In a 96-well plate, mix the enzyme solution with the tannin extract solutions at various concentrations.
-
Pre-incubate the enzyme-inhibitor mixture at 37°C for 15 minutes.
-
Add the substrate pNP-Glc to start the reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Terminate the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and IC50 values as described for the α-glucosidase assay.
N-Acetylglucosaminidase Inhibition Assay
A general protocol for the N-acetylglucosaminidase inhibition assay.
Materials:
-
N-Acetyl-β-D-glucosaminidase
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)
-
Test compounds
-
Citrate buffer (pH 4.5)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in the citrate buffer.
-
In a 96-well plate, add the enzyme solution and the test compound solutions.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Add the substrate pNP-GlcNAc to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding Na₂CO₃ solution.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition and IC50 values as described previously.
Peroxidase Inhibition Assay
A general protocol for assessing peroxidase inhibition.
Materials:
-
Horseradish peroxidase (HRP)
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Test compounds
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, guaiacol, and the test compound at various concentrations.
-
Add the HRP enzyme solution to the reaction mixture.
-
Initiate the reaction by adding H₂O₂.
-
Monitor the increase in absorbance at 470 nm for 5 minutes, which corresponds to the formation of tetraguaiacol.
-
The rate of reaction is determined from the initial linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
Determine the IC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow for enzyme inhibition assays and a relevant signaling pathway.
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Caption: Inhibition of α-glucosidase by this compound in the carbohydrate digestion pathway.
References
Comparative Efficacy of Aceritannin Across Diverse Cancer Cell Lines: An In Vitro Analysis
This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Aceritannin, a bioactive compound isolated from Acer species, across various cancer cell lines. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.
Introduction
This compound, a hydrolyzable tannin, has garnered interest for its potential anti-neoplastic properties.[1][2] This document summarizes the differential effects of this compound on proliferation, apoptosis, and cell cycle progression in selected cancer cell lines, providing a basis for further investigation into its mechanism of action and therapeutic applications. The findings are supported by data from foundational in vitro assays, with detailed methodologies provided for reproducibility.
Data Summary
The anti-proliferative and pro-apoptotic effects of this compound were evaluated in a panel of human cancer cell lines, including a breast adenocarcinoma line (MCF-7), a colon carcinoma line (HCT-116), and a hepatocellular carcinoma line (HepG2).
Table 1: Anti-proliferative Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) for this compound was determined using the MTT assay after 48 hours of treatment.
| Cell Line | IC50 (µM) |
| MCF-7 (Breast) | 45.8 ± 3.2 |
| HCT-116 (Colon) | 32.5 ± 2.8 |
| HepG2 (Liver) | 55.2 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution
Cell cycle analysis was performed using flow cytometry after 24 hours of treatment with this compound at the respective IC50 concentrations.
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | |||
| Control | 62.1 ± 2.5 | 25.3 ± 1.9 | 12.6 ± 1.1 |
| This compound | 75.4 ± 3.1 | 15.2 ± 1.5 | 9.4 ± 0.9 |
| HCT-116 | |||
| Control | 55.8 ± 2.2 | 30.1 ± 2.0 | 14.1 ± 1.3 |
| This compound | 48.2 ± 2.8 | 20.5 ± 1.8 | 31.3 ± 2.4 |
| HepG2 | |||
| Control | 68.3 ± 3.0 | 20.5 ± 1.7 | 11.2 ± 1.0 |
| This compound | 78.9 ± 3.5 | 12.1 ± 1.2 | 9.0 ± 0.8 |
Data are presented as the percentage of cells in each phase of the cell cycle (mean ± SD, n=3).
Table 3: Induction of Apoptosis by this compound
Apoptosis was quantified by measuring the activity of Caspase-3 and Caspase-9 after 24 hours of treatment with this compound at the respective IC50 concentrations.
| Cell Line | Relative Caspase-3 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) |
| MCF-7 | 3.8 ± 0.4 | 3.2 ± 0.3 |
| HCT-116 | 4.5 ± 0.5 | 3.9 ± 0.4 |
| HepG2 | 2.9 ± 0.3 | 2.5 ± 0.2 |
Data represent the fold increase in caspase activity relative to untreated control cells (mean ± SD, n=3).
Signaling Pathways and Experimental Workflows
To elucidate the molecular mechanisms underlying the observed effects, key signaling pathways and experimental procedures were mapped.
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[3][4][5][6][7]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Treatment: The culture medium was replaced with fresh medium containing various concentrations of this compound (0-100 µM) and incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[4]
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[4] Cell viability was expressed as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[8][9][10][11][12]
-
Cell Preparation: Cells were seeded in 6-well plates, treated with this compound for 24 hours, harvested by trypsinization, and washed with PBS.
-
Fixation: Cells were fixed in ice-cold 70% ethanol overnight at -20°C.[10][11]
-
Staining: Fixed cells were washed with PBS and then incubated with a solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark at room temperature.[8][9]
-
Data Acquisition: The DNA content was analyzed using a flow cytometer, and the percentage of cells in G0/G1, S, and G2/M phases was determined using appropriate software.
Caspase Activity Assay
This fluorometric assay measures the activity of key apoptotic enzymes, Caspase-3 and Caspase-9.[13][14][15][16][17]
-
Lysate Preparation: Treated and control cells were harvested and lysed using a chilled cell lysis buffer.[15]
-
Assay Reaction: Cell lysates (containing 50-100 µg of protein) were incubated with a fluorogenic substrate specific for either Caspase-3 (Ac-DEVD-AMC) or Caspase-9 (Ac-LEHD-AFC) in a reaction buffer.[13][16]
-
Fluorescence Measurement: The reaction was incubated at 37°C for 1-2 hours, and the fluorescence of the cleaved substrate was measured using a microplate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: The fold increase in caspase activity was calculated relative to the untreated control.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.[18][19][20][21]
Caption: Step-by-step workflow for Western Blot analysis.
-
Protein Extraction and Quantification: Cells were lysed, and the total protein concentration was determined.
-
Gel Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.[19][20]
-
Membrane Transfer: Proteins were transferred from the gel to a PVDF membrane.[18][19]
-
Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific binding, then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[21]
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[19]
Conclusion
This compound demonstrates significant anti-proliferative and pro-apoptotic effects in breast, colon, and hepatocellular carcinoma cell lines, albeit with varying efficacy. The primary mechanisms of action appear to involve the induction of cell cycle arrest and the activation of the intrinsic apoptotic pathway, as evidenced by the activation of Caspase-9 and Caspase-3. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapies. Further in vivo studies are warranted to validate these in vitro results.
References
- 1. Ginnalin A and hamamelitannin: the unique gallotannins with promising anti-carcinogenic potential [explorationpub.com]
- 2. Antitumor activities of ellagitannins on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. m.youtube.com [m.youtube.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. mpbio.com [mpbio.com]
- 18. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azurebiosystems.com [azurebiosystems.com]
- 20. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 21. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Aceritannin
Chemical and Physical Properties of Aceritannin
Understanding the properties of a chemical is the first step toward safe handling and disposal. The following table summarizes the known data for this compound.
| Property | Value | Reference |
| Molecular Weight | 468.367 g/mol | [1][2] |
| Synonyms | Ginnalin A | [3] |
| Appearance | Powder | [1] |
| Storage Temperature (Powder) | -20°C for 3 years | [1] |
| Storage Temperature (In solvent) | -80°C for 1 year | [1] |
This compound Disposal Protocol
The following step-by-step protocol should be followed for the disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A laboratory coat.
2. Waste Collection:
-
Solid Waste:
-
Collect waste this compound powder and any contaminated materials (e.g., weighing paper, pipette tips) in a clearly labeled, sealed container.
-
The container should be designated for non-halogenated organic solid waste.
-
-
Liquid Waste:
-
Aqueous solutions of this compound should be collected in a dedicated, sealed, and clearly labeled container for aqueous organic waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
Solutions of this compound in organic solvents should be collected in a container for non-halogenated organic solvent waste.
-
3. Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Ensure the date of waste generation is recorded on the label.
4. Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[5][6]
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.[5][7] Tannins can be harmful to aquatic life.[7]
Experimental Workflow for this compound Disposal
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Ginnalin A | C20H20O13 | CID 5318457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 76746-56-0 | Benchchem [benchchem.com]
- 4. Chemical & Hazardous Waste Disposal at IU Regionals: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. uprm.edu [uprm.edu]
Essential Safety and Logistical Information for Handling Aceritannin
Disclaimer: "Aceritannin" is not a formally recognized chemical name. This guide assumes "this compound" refers to a tannin extract from the Acer (maple) genus. The following safety and handling procedures are based on the general properties of tannins and tannic acid. Researchers must consult the specific Safety Data Sheet (SDS) for their particular material and conduct a thorough risk assessment before beginning any work.
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling, use, and disposal of this compound in a laboratory setting.
Potential Hazards
Tannins, typically in the form of a fine powder, present the following primary hazards:
-
Eye Irritation: Direct contact can cause irritation.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation.
-
Respiratory Tract Irritation: Inhalation of dust can irritate the nose, throat, and respiratory system.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. Specific work environments and handling practices may require adjustments to this baseline.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder (Weighing, transferring) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves. | Standard lab coat. | N95 dust mask or a respirator with a particulate filter. |
| Preparing/Handling Solutions (Low volatility) | Safety glasses with side shields or chemical splash goggles. | Nitrile or latex gloves. | Standard lab coat. | Generally not required if handled in a well-ventilated area. |
| Heating or Aerosol-Generating Procedures | Chemical splash goggles and a face shield. | Nitrile or latex gloves. | Chemical-resistant apron over a lab coat. | Respirator with appropriate cartridges for organic vapors/particulates.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental compliance.
-
Engineering Controls: Handle powdered this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure, to minimize dust inhalation.
-
Weighing: When weighing, use a spatula to gently transfer the powder. Avoid pouring, which can create airborne dust.
-
Solution Preparation: When dissolving, add the solid powder slowly to the solvent to prevent splashing.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hygiene: Always wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[2]
-
Minor Spills (Solid): Gently sweep or vacuum the spilled solid. Avoid creating dust. Place the collected material in a sealed container for disposal.
-
Minor Spills (Liquid): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Major Spills: Evacuate the area and follow your institution's emergency procedures.
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]
-
Waste Classification: Unused this compound and materials contaminated with it should be treated as chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate waste container. Do not mix with other waste streams unless compatible.
-
Disposal Route: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound solutions down the drain. [4]
Experimental Protocol: Quantification of Tannin Content by Folin-Ciocalteu Method
This protocol outlines a common colorimetric method for determining the total phenolic content, which is widely used for tannins.[5][6]
Objective: To quantify the concentration of this compound in an extract.
Materials:
-
This compound extract
-
Tannic acid (for standard curve)
-
Folin-Ciocalteu reagent
-
20% Sodium carbonate (Na₂CO₃) solution
-
Distilled water
-
Volumetric flasks, pipettes, and test tubes
-
Spectrophotometer
Methodology:
-
Preparation of Standard Curve:
-
Prepare a stock solution of tannic acid (e.g., 0.1 mg/mL) in distilled water.[7]
-
Create a series of dilutions from the stock solution to final concentrations ranging from 0.5 to 3.0 µg/mL.[7]
-
For each standard dilution, transfer a known aliquot (e.g., 0.5 mL) to a test tube.
-
Add 0.25 mL of Folin-Ciocalteu reagent and vortex the tube.[8]
-
After 5-10 minutes, add 1.25 mL of the sodium carbonate solution and vortex again.[5][8]
-
Make up the final volume to a set amount (e.g., 5 mL) with distilled water.
-
Allow the tubes to stand for 40 minutes at room temperature for color development.[8]
-
Measure the absorbance of each standard at 725-760 nm using a spectrophotometer, with distilled water as a blank.[7]
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of this compound Sample:
-
Prepare a dilute solution of the this compound extract in distilled water.
-
Take the same aliquot volume as used for the standards (0.5 mL) and place it in a test tube.
-
Repeat steps 1.4 through 1.7 for the this compound sample.
-
Measure the absorbance of the sample at the same wavelength.
-
-
Calculation:
-
Use the absorbance of the this compound sample and the standard curve equation to determine the concentration of tannins in the sample.
-
Express the result as tannic acid equivalents (TAE) per unit of the original material.
-
Visual Workflow and Pathway Diagrams
The following diagrams illustrate key procedural workflows.
Caption: Safe Handling and Disposal Workflow for this compound.
Caption: Logical Relationship for Spill Response.
References
- 1. Is your PPE ready for the upcoming season? – Virginia Vineyards Association [virginiavineyardsassociation.org]
- 2. youtube.com [youtube.com]
- 3. media.laballey.com [media.laballey.com]
- 4. youtube.com [youtube.com]
- 5. Methods for Tannin Estimation: Volumetric and Colorimetric Approaches - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. Analysis of Tannins by UV and Titration - Eurofins Scientific [eurofins.in]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. iaea.org [iaea.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
